Benzyl-PEG4-Boc
Description
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Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-20(2,3)26-19(21)9-10-22-11-12-23-13-14-24-15-16-25-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJABOSFLNXQSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG4-Boc: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG4-Boc is a heterobifunctional linker molecule integral to the rapidly advancing field of targeted protein degradation (TPD). Specifically, it serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, its role in PROTAC synthesis, detailed experimental protocols, and the signaling pathways it influences.
The structure of this compound incorporates three key functional components: a benzyl group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protecting group. The benzyl group can be deprotected to reveal a reactive site for conjugation to a ligand for a target protein of interest (POI). The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The Boc-protected amine provides a stable yet readily cleavable handle for coupling with an E3 ubiquitin ligase ligand. This modular design allows for the flexible and efficient construction of PROTACs with tailored properties for specific therapeutic applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and drug development. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 2484091-04-3 | [3] |
| Molecular Formula | C₂₀H₃₂O₆ | [3] |
| Molecular Weight | 368.47 g/mol | N/A |
| Appearance | Liquid or Solid | N/A |
| Density | 1.054 g/cm³ | N/A |
| Purity | >90% or ≥95% (supplier dependent) | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. Expected to be soluble in DMSO, DMF, and acetonitrile. | [4] |
| Storage | Store at -20°C, keep in dry and avoid sunlight. |
Role in PROTAC Synthesis and Mechanism of Action
This compound is a versatile tool in the synthesis of PROTACs. Its bifunctional nature allows for the sequential or convergent coupling of a POI-binding ligand and an E3 ligase ligand. The general workflow for PROTAC synthesis utilizing a Boc-protected PEG linker like this compound is depicted in the following diagram.
Once synthesized, the PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a PROTAC using a Boc-protected PEG linker. These protocols are based on established chemical principles and may require optimization for specific substrates and reaction conditions.
Protocol 1: Amide Bond Formation with this compound
This protocol describes the coupling of a carboxylic acid-containing ligand (either for the POI or E3 ligase) to the deprotected amine of a this compound derivative.
Materials:
-
Ligand with a terminal carboxylic acid (1.0 eq)
-
Amine-derivatized Benzyl-PEG4 (deprotected Boc group) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-containing ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-derivatized Benzyl-PEG4 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by an appropriate analytical technique such as TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the primary amine for subsequent coupling reactions.
Materials:
-
Boc-protected PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected PEG-conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can often be used in the next step without further purification.
Signaling Pathways Targeted by PROTACs
PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases. Two notable examples are the degradation of Bruton's tyrosine kinase (BTK) and Interleukin-1 receptor-associated kinase 4 (IRAK4).
IRAK4 Degradation Pathway
IRAK4 is a key kinase in the innate immune signaling pathway, and its aberrant activation is associated with inflammatory diseases and certain cancers. PROTACs have been designed to target IRAK4 for degradation, thereby inhibiting downstream inflammatory signaling.
BRD4 Degradation Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of oncogenes such as c-MYC. Dysregulation of BRD4 is a hallmark of many cancers. PROTACs that target BRD4 for degradation have shown significant anti-tumor activity in preclinical models.
References
An In-depth Technical Guide to Benzyl-PEG4-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG4-Boc, a bifunctional linker increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document details its chemical structure, physicochemical properties, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), complete with representative experimental protocols and logical workflow diagrams.
Introduction to this compound
This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer, a benzyl protecting group, and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer, consisting of four ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1] The benzyl group serves as a stable protecting group for a terminal hydroxyl or other functional group, while the Boc group protects a terminal amine, allowing for sequential and controlled conjugation reactions. These features make this compound a valuable tool in the modular synthesis of complex molecules like PROTACs.
PROTACs are innovative therapeutic agents designed to hijack the body's natural protein disposal system to eliminate specific proteins of interest.[2] They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The strategic choice of the linker is critical for the efficacy of the PROTAC, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2]
Chemical Structure and Properties
The chemical structure of this compound features a linear PEG chain with a benzyl ether at one terminus and a Boc-protected amine at the other.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2484091-04-3 | [3] |
| Molecular Formula | C₂₀H₃₂O₆ | [3] |
| Molecular Weight | 368.47 g/mol | N/A |
| Appearance | White to off-white solid or oil | N/A |
| Purity | Typically >95% | N/A |
| Solubility | Expected to be soluble in a range of polar aprotic solvents such as DMSO, DMF, and acetonitrile, as well as chlorinated solvents like dichloromethane. | N/A |
| Storage | Recommended storage at -20°C. | N/A |
Application in PROTAC Synthesis
The bifunctional nature of this compound allows for a modular and stepwise approach to PROTAC synthesis. Typically, one end of the linker is first conjugated to either the target protein ligand or the E3 ligase ligand. Following this, the protecting group on the other end of the linker is removed to allow for the attachment of the second ligand.
The benzyl protecting group offers robust stability across a wide range of chemical conditions, including strongly acidic and basic environments. It is typically removed under mild conditions via catalytic hydrogenation, which provides orthogonality with many other protecting groups used in complex molecule synthesis. The Boc protecting group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine ready for subsequent coupling reactions.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a benzyl- and Boc-protected PEG linker generally follows a series of well-defined steps. The following diagram illustrates a logical workflow for the synthesis of a PROTAC, starting from the functionalization of the linker and its sequential coupling to the two ligands.
Caption: A logical workflow for the synthesis of a PROTAC molecule using a benzyl-protected PEG linker.
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of a PROTAC using a Boc-protected PEG linker. These protocols are based on established methodologies and may require optimization for specific substrates and ligands.
Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand with an Amine-Terminated PEG Linker
This protocol describes the formation of an amide bond between a ligand containing a carboxylic acid and an amine-functionalized PEG linker protected with a Boc group.
Reagents and Materials:
-
Ligand-COOH (1.0 eq)
-
Boc-NH-PEGn-NH2 (1.1 eq)
-
HATU (1,2-diethoxy-1,2-dioxodiphosphane) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Boc-NH-PEGn-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected ligand-linker conjugate.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose a primary amine for the subsequent coupling reaction.
Reagents and Materials:
-
Boc-protected ligand-linker conjugate
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Dissolve the Boc-protected ligand-linker conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next step without further purification.
Protocol 3: Final Amide Coupling to Form the PROTAC
This protocol describes the final step of coupling the deprotected ligand-linker intermediate with the second ligand, which contains a carboxylic acid.
Reagents and Materials:
-
Amine-functionalized ligand-linker intermediate (from Protocol 2)
-
Second Ligand-COOH
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Follow the procedure outlined in Protocol 1, using the amine-functionalized ligand-linker intermediate and the second Ligand-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
References
A Technical Guide to Benzyl-PEG4-Boc: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG4-Boc, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the key ternary complex. This guide details the molecular properties of this compound, outlines a representative synthetic protocol for its incorporation into a PROTAC, and illustrates the fundamental mechanism of PROTAC action.
Core Molecular and Physical Properties
This compound is a well-defined, monodisperse polyethylene glycol (PEG) linker featuring a benzyl ether at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The PEG4 moiety enhances aqueous solubility and provides a flexible spacer to facilitate the productive interaction between the target protein and the E3 ligase.
| Property | Value | Source |
| Molecular Weight | 368.46 g/mol | [1] |
| Molecular Formula | C₂₀H₃₂O₆ | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.054 g/cm³ | [1] |
| CAS Number | 2484091-04-3 |
Role in PROTAC Design and Synthesis
The rational design of a PROTAC involves the careful selection of a linker to connect a ligand for a target protein (the "warhead") and a ligand for an E3 ubiquitin ligase. The length, flexibility, and chemical nature of the linker are paramount for the successful formation of a stable and functional ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent target ubiquitination and degradation.
The this compound linker offers several advantages in PROTAC synthesis:
-
The Boc-protected amine allows for controlled, sequential coupling reactions. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on the target protein ligand or the E3 ligase ligand.
-
The benzyl ether serves as a stable protecting group for the other end of the linker.
-
The hydrophilic PEG4 spacer improves the overall solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Experimental Protocol: A Representative PROTAC Synthesis Workflow
The following is a generalized three-step protocol for the synthesis of a PROTAC molecule utilizing a PEG-based linker like this compound. This protocol describes the activation of the linker, coupling to an E3 ligase ligand, and the final conjugation to a ligand for the protein of interest (POI).
Step 1: Activation of the Linker
This initial step involves modifying one end of the linker to make it reactive for subsequent coupling. For a related compound, Benzyl-PEG4-alcohol, this would involve converting the terminal alcohol to a better leaving group, such as a tosylate.
-
Dissolve Benzyl-PEG-OH (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq) and cool the solution to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the activated linker (e.g., Benzyl-PEG-OTs).
Step 2: Coupling of the Activated Linker with an E3 Ligase Ligand
This step involves the nucleophilic substitution of the activated group on the linker with an amine-containing E3 ligase ligand.
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the activated Benzyl-PEG linker (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at an elevated temperature (e.g., 60 °C) overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 3: Final PROTAC Assembly
The final step involves coupling the E3 ligase ligand-linker conjugate with the ligand for the protein of interest. This example assumes the POI ligand has a carboxylic acid functionality for amide bond formation. The Boc protecting group on the linker would first need to be removed using an acid like trifluoroacetic acid (TFA).
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the deprotected E3 ligase ligand-linker conjugate (1.0 eq), and a peptide coupling reagent like PyBOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product using techniques such as NMR and high-resolution mass spectrometry to confirm its identity and purity.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.
This diagram illustrates the key steps in the PROTAC mechanism of action. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The PROTAC molecule itself is not degraded and can participate in further catalytic cycles.
References
The Strategic Role of Benzyl-PEG4-Boc in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
Among the various linker classes, those incorporating polyethylene glycol (PEG) chains have gained prominence due to their ability to enhance the physicochemical properties of PROTACs. This guide focuses on the role and application of a specific PEGylated linker, Benzyl-PEG4-Boc, in PROTAC synthesis. This linker is characterized by a tetra-ethylene glycol (PEG4) chain that provides flexibility and hydrophilicity. It is flanked by a benzyl group, which serves as a stable protecting group for one terminus of the linker during synthesis, and a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, which allows for controlled, sequential conjugation to the protein-of-interest and E3 ligase ligands.
Core Function of this compound in PROTAC Synthesis
The this compound linker is a versatile building block for the modular synthesis of PROTACs. Its structure is strategically designed to facilitate a convergent synthetic approach, where the warhead (POI ligand) and the E3 ligase ligand are synthesized or modified separately before being coupled to the linker.
The Boc-protected amine is a key feature, as the Boc group can be selectively removed under acidic conditions, revealing a primary amine. This amine can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand through standard amide bond formation reactions.
The benzyl ether at the other end of the PEG chain provides a stable protecting group that can be removed under specific conditions, such as catalytic hydrogenation, to reveal a hydroxyl group. This hydroxyl group can then be activated (e.g., by tosylation) for coupling to the other binding moiety. This dual-protection strategy allows for precise control over the synthetic route, enabling the researcher to choose which ligand is attached to which end of the linker.
The PEG4 spacer itself imparts several favorable properties to the resulting PROTAC molecule:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their biological activity and formulation.
-
Optimized Ternary Complex Formation : The length and flexibility of the PEG4 linker are critical for allowing the POI and E3 ligase to adopt a productive orientation within the ternary complex, which is essential for efficient ubiquitination of the target protein.
-
Improved Pharmacokinetics : PEGylation is a well-established strategy in drug development to improve the pharmacokinetic properties of therapeutic molecules.
Experimental Protocols
The following protocols are representative of the key steps involved in the synthesis of a PROTAC using a Boc-protected PEG linker. These methods are based on established procedures for the synthesis of BRD4-targeting PROTACs, a common model system in the development of this technology.
Protocol 1: Amide Coupling of a POI Ligand to the Boc-Protected PEG Linker
This protocol describes the coupling of a carboxylic acid-functionalized protein of interest (POI) ligand (e.g., a derivative of the BRD4 inhibitor JQ1) to an amine-functionalized PEG linker after Boc deprotection.
Materials:
-
Boc-NH-PEG4-COOH (as a stand-in for the deprotected and carboxylated form of this compound)
-
POI ligand with a terminal carboxylic acid (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Boc Deprotection (Conceptual Step for this compound): In a real synthesis starting with this compound, the Boc group would first be removed. To a solution of this compound in dichloromethane (DCM), add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is typically used in the next step without further purification.
-
Amide Coupling: a. Dissolve the POI ligand-COOH (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the deprotected amine-PEG linker (1.1 equivalents) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to yield the POI-PEG-linker conjugate.
Protocol 2: Final PROTAC Assembly - Coupling of the E3 Ligase Ligand
This protocol describes the coupling of the POI-PEG-linker conjugate (which now has a terminal carboxylic acid from the linker) to an amine-functionalized E3 ligase ligand (e.g., pomalidomide with an appropriate linker attachment point).
Materials:
-
POI-PEG-COOH conjugate from Protocol 1
-
Amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative reverse-phase HPLC system
Procedure:
-
Amide Coupling: a. Dissolve the POI-PEG-COOH conjugate (1.0 equivalent) in anhydrous DMF under a nitrogen atmosphere. b. Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature. c. Add the amine-functionalized E3 ligase ligand (1.1 equivalents) to the reaction mixture. d. Stir at room temperature overnight. e. Monitor the reaction progress by LC-MS.
-
Purification: a. Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. b. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Protocol 3: Western Blot Analysis of BRD4 Degradation
This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein, BRD4, in a cellular context.[1][2][3][4]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)[1]
-
Synthesized PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control
-
Proteasome inhibitor (e.g., MG132 or bortezomib) as a control
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). c. Include a DMSO vehicle control and a non-degrading inhibitor control. d. For mechanism confirmation, pre-treat cells with a proteasome inhibitor for 1-4 hours before adding the PROTAC.
-
Protein Extraction and Quantification: a. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities for BRD4 and the loading control. b. Normalize the BRD4 signal to the loading control. c. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
Quantitative Data Presentation
The following tables summarize representative quantitative data for a series of BRD4-targeting PROTACs with varying linkers, illustrating the impact of linker composition on degradation efficiency. While not specific to this compound, these data provide a framework for evaluating newly synthesized PROTACs. The data is adapted from a study on BRD4 degraders.
Table 1: In Vitro Degradation Activity of BRD4 PROTACs in MDA-MB-231 cells after 8 hours of treatment.
| Compound | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC 27 | PEG-based | 1350 | 79 |
| PROTAC 28 | PEG-based | 1260 | 85 |
| PROTAC 29 | PEG-based | 1140 | 88 |
| PROTAC 32 | Piperazine-PEG | 1080 | 89 |
| PROTAC 33 | Piperazine-PEG | 990 | 92 |
| PROTAC 34 | Piperazine-PEG | 890 | 95 |
| PROTAC 37 | Ester-PEG | 1500 | 75 |
Data is illustrative and based on published results for BRD4 PROTACs to demonstrate typical quantitative outputs.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC using a Boc-protected PEG linker.
PROTAC Mechanism of Action and BRD4 Signaling
Caption: The mechanism of BRD4 degradation by a PROTAC and its effect on the c-MYC signaling pathway.
References
The Role of Benzyl-PEG4-Boc in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the ability to selectively eliminate pathogenic proteins offers a powerful therapeutic paradigm. Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality capable of hijacking the cell's own protein disposal machinery to degrade specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This technical guide provides an in-depth overview of Benzyl-PEG4-Boc, a frequently utilized PEG-based linker in the synthesis of PROTACs. While this compound does not possess an intrinsic mechanism of action in the traditional pharmacological sense, its structural characteristics are pivotal for the assembly of functional PROTACs. This document will detail its core function, the broader mechanism of PROTAC-mediated protein degradation, and provide practical guidance for its application in the laboratory.
Core Concept: this compound as a Heterobifunctional Linker
This compound is a chemical tool used in the synthesis of PROTACs. Its structure comprises three key components:
-
A Benzyl (Bn) protecting group: This group masks a reactive site on one end of the linker, preventing unwanted reactions during the initial stages of PROTAC synthesis. It can be selectively removed under specific chemical conditions to allow for the attachment of either the POI-binding ligand or the E3 ligase-binding ligand.
-
A tetraethylene glycol (PEG4) spacer: This flexible, hydrophilic chain is the core of the linker. The PEG component enhances the solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[1][2] The length and flexibility of the PEG chain are critical for enabling the optimal orientation of the POI and E3 ligase to form a productive ternary complex.[3]
-
A tert-Butyloxycarbonyl (Boc) protecting group: Similar to the benzyl group, the Boc group protects a reactive amine at the other end of the linker. Its removal under acidic conditions allows for the coupling of the second ligand.[4][5]
The presence of two distinct and orthogonally removable protecting groups (Benzyl and Boc) makes this compound a valuable tool for the stepwise and controlled synthesis of PROTACs.
Mechanism of Action: Facilitating the Ubiquitin-Proteasome System
The "mechanism of action" of this compound is to serve as a structural scaffold for a PROTAC, which in turn orchestrates the degradation of a target protein via the ubiquitin-proteasome pathway. This cellular process is the primary mechanism for the removal of damaged or unwanted proteins.
The general mechanism of a PROTAC synthesized using a linker like this compound is as follows:
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex. The this compound linker physically spans the distance between the two proteins.
-
Ubiquitination of the Target Protein: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that functions as the cell's "garbage disposal." The proteasome unfolds and degrades the tagged POI into small peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
References
An In-depth Technical Guide to the Solubility and Stability of Benzyl-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG4-Boc, a heterobifunctional linker commonly utilized in pharmaceutical sciences and drug development. Due to the limited availability of direct quantitative data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to provide a robust predictive assessment of its physicochemical properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles for their specific applications.
Core Concepts: Understanding the Physicochemical Behavior of this compound
The solubility and stability of this compound are dictated by the interplay of its three key structural components: the benzyl ether group, the tetraethylene glycol (PEG4) spacer, and the tert-butyloxycarbonyl (Boc) protecting group.
-
Benzyl Ether Group: The benzyl group is generally nonpolar and contributes to the molecule's solubility in organic solvents. However, the ether linkage can be susceptible to cleavage under certain conditions.
-
Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 chain significantly influences the molecule's solubility, particularly in aqueous and polar organic solvents. The flexibility of the PEG chain and its ability to form hydrogen bonds are key determinants of its solubility profile. Generally, PEG derivatives are soluble in water and a broad range of organic solvents, including DMF, dichloromethane, and acetonitrile.[1]
-
Tert-Butyloxycarbonyl (Boc) Group: The bulky and nonpolar Boc group enhances solubility in lipophilic organic solvents.[2] It is a widely used protecting group for amines due to its stability under many synthetic conditions.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Classification | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The polar nature of the PEG chain and the potential for dipole-dipole interactions suggest good solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | The benzyl and Boc groups contribute to solubility in these less polar organic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is generally a good solvent for PEGylated compounds.[3] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The PEG chain's ability to hydrogen bond with alcohols should promote solubility. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Moderate | The hydrophilic PEG4 chain will enhance aqueous solubility.[][] However, the nonpolar benzyl and Boc groups may limit high concentrations. |
| Nonpolar | Hexanes, Toluene | Low to Moderate | The nonpolar character of the benzyl and Boc groups may allow for some solubility, but the polar PEG chain will limit it. |
Stability Profile and Degradation Pathways
The stability of this compound is primarily influenced by the lability of the Boc protecting group and the benzyl ether linkage under specific conditions.
3.1. pH Stability
-
Acidic Conditions (pH < 4): The Boc group is highly susceptible to cleavage under acidic conditions , particularly in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding primary amine. The benzyl ether linkage can also be cleaved by strong acids, though this typically requires harsher conditions. Acid-catalyzed hydrolysis of the ether bond can occur, leading to the formation of benzyl alcohol and the PEG4-Boc fragment.
-
Neutral Conditions (pH 6-8): this compound is expected to be relatively stable at neutral pH and ambient temperature.
-
Basic Conditions (pH > 9): The Boc group is generally stable towards most nucleophiles and bases. The benzyl ether linkage is also stable under basic conditions. Therefore, the molecule is expected to exhibit good stability in moderately basic solutions.
3.2. Thermal Stability
PEG itself is known to be stable to heat. However, the Boc group can be thermally labile and may be removed at high temperatures (typically above 150 °C). Thermogravimetric analysis (TGA) of various PEG molecules shows decomposition starting at temperatures well above typical laboratory conditions, often around 340°C. For precise applications, it is recommended to assess the thermal stability using techniques like Differential Scanning Calorimetry (DSC) and TGA.
3.3. Photostability
Compounds containing benzyl groups can be susceptible to photochemical degradation. Irradiation with UV light, especially in the presence of photosensitizers, could potentially lead to the cleavage of the benzyl ether. Therefore, it is advisable to store this compound and its solutions protected from light.
3.4. Stability in the Presence of Common Reagents
-
Reducing Agents: The benzyl ether can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). This method is generally mild and efficient for debenzylation.
-
Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the PEG chain and the benzyl group.
Table 2: Summary of Predicted Stability for this compound
| Condition | Stability | Potential Degradation Products |
| Strong Acid (e.g., TFA, HCl) | Low | Deprotected amine, Benzyl alcohol, PEG4-Boc |
| Neutral pH | High | - |
| Strong Base | High | - |
| Elevated Temperature (>150 °C) | Low to Moderate | Deprotected amine |
| UV Light Exposure | Low to Moderate | Cleavage of benzyl ether |
| Catalytic Hydrogenation | Low | Debenzylated alcohol |
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
4.1. Protocol for Determining Thermodynamic Solubility
This protocol is based on the reliable shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, ethanol, acetonitrile, DCM)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of each test solvent.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Analyze the standard solutions and the filtered supernatant samples by a validated HPLC method. Since this compound lacks a strong chromophore, detectors like CAD, ELSD, or MS are recommended for accurate quantification.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant samples from the calibration curve. This concentration represents the solubility of the compound in that solvent at the tested temperature.
-
4.2. Protocol for Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method to assess the stability of this compound and quantify its degradation products.
Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products.
Materials:
-
This compound
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, UV light source, heating block)
-
HPLC system with a suitable detector (CAD, ELSD, or MS)
-
HPLC column (e.g., C18 or a more polar stationary phase if needed)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with appropriate additives like formic acid or ammonium acetate)
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 100 °C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Neutralize the acidic and basic samples before HPLC analysis.
-
-
HPLC Method Development:
-
Analyze the stressed samples using different HPLC conditions (e.g., varying mobile phase composition, gradient, column type) to achieve optimal separation of the parent compound from its degradation products.
-
A gradient elution is often necessary for complex mixtures.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Study:
-
Prepare solutions of this compound in relevant buffers or solvents.
-
Store the solutions under different conditions (e.g., 4 °C, 25 °C, 40 °C, protected from light, exposed to light).
-
At specified time points, analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Visualizations
References
Benzyl-PEG4-Boc (CAS: 2484091-04-3): A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl-PEG4-Boc, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability, solubility, and spatial orientation of the resulting ternary complex. This guide details the physicochemical properties of this compound, provides representative experimental protocols for its use, and illustrates the underlying principles of PROTAC technology.
Core Concepts: The Role of this compound in PROTAC Technology
PROTACs are bifunctional molecules composed of three key elements: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[1]
This compound serves as a polyethylene glycol (PEG)-based linker, which offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the final PROTAC molecule, which is often a challenge for these relatively large compounds.[2]
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving an optimal conformation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[3]
-
Synthetic Versatility: The terminal functional groups of the linker allow for modular and efficient synthesis of a library of PROTACs with varying linker lengths and attachment points.[3]
The "Benzyl" and "Boc" functionalities of this specific linker refer to protecting groups. The benzyl group protects a hydroxyl or other functional group, offering robust stability across a range of chemical conditions, while the tert-butyloxycarbonyl (Boc) group protects an amine. These protecting groups allow for controlled, stepwise synthesis of the PROTAC molecule.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information is critical for designing and executing synthetic strategies.
| Property | Value | Source |
| CAS Number | 2484091-04-3 | |
| Molecular Formula | C₂₀H₃₂O₆ | |
| Molecular Weight | 368.47 g/mol | |
| Appearance | Solid | MedChemExpress |
| Purity | >90% | |
| Storage Temperature | -20°C | MedChemExpress |
Experimental Protocols
The following are representative protocols for the incorporation of a this compound linker into a PROTAC. These protocols are based on established synthetic methodologies for PROTACs and should be adapted and optimized for specific target and E3 ligase ligands.
It is important to note that specific, published experimental protocols detailing the use of this compound were not identified in a comprehensive literature search. The following protocols are illustrative examples based on the known reactivity of its functional groups.
Deprotection of the Boc Group to Reveal a Primary Amine
The Boc protecting group is readily removed under acidic conditions to yield a free amine, which can then be coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt (Benzyl-PEG4-NH₂·TFA) can often be used in the next step without further purification.
Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Functionalized Ligand
This protocol describes the formation of an amide bond between the newly generated amine on the PEG linker and a carboxylic acid on a binding ligand.
Materials:
-
Benzyl-PEG4-NH₂·TFA (from step 3.1)
-
Carboxylic acid-functionalized ligand (e.g., POI-COOH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Benzyl-PEG4-NH₂·TFA (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the coupled product (e.g., POI-NH-PEG4-Benzyl).
Deprotection of the Benzyl Group
The benzyl protecting group is typically removed by catalytic hydrogenation to reveal a hydroxyl group. This hydroxyl group could then be further functionalized if needed, or it may be the desired terminal group of the linker in the final PROTAC.
Materials:
-
Benzyl-functionalized PEG intermediate (e.g., POI-NH-PEG4-Benzyl)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-functionalized PEG intermediate (1.0 eq) in methanol or ethanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of Pd/C (typically 10 mol %) to the solution.
-
Evacuate the reaction vessel and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the use of this compound in PROTAC development.
References
Technical Guide: N-benzyl-PEG4-N'-Boc Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-PEG4-N'-Boc, systematically named tert-butyl (2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and pharmaceutical development due to its well-defined structure and versatile chemical handles. The incorporation of a tetraethylene glycol (PEG4) spacer enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules.[][2][]
This linker possesses two distinct terminal functionalities: a benzyl ether group and a tert-butoxycarbonyl (Boc)-protected amine. The benzyl group is a stable protecting group for alcohols that can be removed under specific conditions, such as hydrogenolysis.[4] The Boc group is a widely used protecting group for amines that is readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine.[5] This orthogonal protection scheme allows for the sequential and selective modification of either terminus of the PEG linker, making it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).
Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C20H33NO6 | Calculated based on the chemical structure. |
| Molecular Weight | 383.48 g/mol | Calculated based on the molecular formula. |
| Appearance | Colorless to light yellow oil or solid | Typical appearance for PEG derivatives of this molecular weight. |
| Solubility | Soluble in water, DMSO, DCM, DMF, and ethanol | The PEG chain confers hydrophilicity, while the benzyl and Boc groups provide solubility in common organic solvents. |
| Stability | Stable under neutral and basic conditions | The benzyl ether is stable to a wide range of conditions, while the Boc group is stable to bases and nucleophiles. Both are susceptible to acidic conditions. |
| Storage | -20°C, keep in dry and avoid sunlight | Recommended for long-term stability and to prevent degradation. |
Chemical Reactivity and Applications
The core utility of N-benzyl-PEG4-N'-Boc lies in its bifunctional nature, enabling a stepwise approach to conjugation.
Boc-Protected Amine: The Boc group is a robust protecting group for the primary amine. Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The deprotection reveals a primary amine, which can then be reacted with various electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), or isothiocyanates. This functionality is often utilized for conjugation to proteins, peptides, or other biomolecules.
Benzyl Ether: The benzyl group serves as a stable protecting group for the terminal hydroxyl of the PEG chain. It is resistant to the acidic conditions used for Boc deprotection, allowing for orthogonal functionalization. The benzyl group can be removed via catalytic hydrogenolysis (e.g., using H2 and a palladium catalyst), which is a mild method compatible with many functional groups. The resulting primary alcohol can then be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution.
This dual functionality makes N-benzyl-PEG4-N'-Boc a valuable linker in the development of targeted therapeutics. For instance, the deprotected amine could be conjugated to a targeting ligand (like an antibody or peptide), and after subsequent removal of the benzyl group, a therapeutic payload could be attached to the hydroxyl terminus.
Experimental Protocols
Boc Deprotection Protocol
This protocol describes the general procedure for the removal of the Boc protecting group to yield the free amine as a TFA salt.
-
Dissolution: Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) can be added.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
1H NMR Characterization Protocol
Proton Nuclear Magnetic Resonance (1H NMR) is a powerful tool for confirming the structure and purity of PEG derivatives.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Benzyl Group: Expect aromatic protons in the range of δ 7.2-7.4 ppm and benzylic methylene protons (Ar-CH 2-O) around δ 4.5 ppm.
-
PEG Backbone: The repeating ethylene glycol units (-O-CH 2-CH 2-O-) will show a characteristic broad singlet or multiplet around δ 3.6 ppm.
-
Boc Group: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will appear around δ 1.4 ppm.
-
Amine Region: The methylene group adjacent to the Boc-protected nitrogen (-CH 2-NHBoc) is expected around δ 3.2-3.4 ppm.
-
Mass Spectrometry Characterization Protocol
Mass spectrometry is used to confirm the molecular weight and purity of the compound. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques for PEG analysis.
-
Sample Preparation (ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water with a small amount of formic acid to promote ionization.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system (LC-MS).
-
-
Sample Preparation (MALDI-TOF MS):
-
Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent solution (e.g., sodium trifluoroacetate).
-
Mix the sample solution with the matrix and cationizing agent, spot onto the target plate, and allow to dry.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion peak for C20H33NO6 would be [M+H]+ at m/z 384.23, [M+Na]+ at m/z 406.21, or [M+K]+ at m/z 422.18.
-
Common fragment ions in the mass spectrum of Boc-protected compounds include the loss of isobutylene (-56 Da) or the entire Boc group (-100 Da). PEG compounds often show characteristic fragmentation patterns with neutral losses of ethylene glycol units (44 Da).
-
Visualizations
Caption: Synthetic workflow for creating a drug conjugate.
References
Methodological & Application
Application Notes and Protocols for PROTAC Linker Synthesis Utilizing Benzyl-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency of protein degradation.[3]
Polyethylene glycol (PEG) chains are among the most common motifs incorporated into PROTAC linkers. PEG linkers enhance the aqueous solubility and can improve the pharmacokinetic properties of the PROTAC molecule. The ability to systematically vary the length of PEG linkers provides a straightforward strategy for optimizing the degradation efficiency.
This document provides detailed protocols for the synthesis of PROTAC linkers using Benzyl-PEG4-Boc, a versatile building block that employs an orthogonal protection strategy. The tert-butyloxycarbonyl (Boc) group is acid-labile, while the benzyl (Bn) group is removed by hydrogenolysis, allowing for the selective deprotection and sequential coupling of the linker to the POI and E3 ligase ligands.
Signaling Pathway and Experimental Workflow
The synthesis of a complete PROTAC molecule using this compound as a linker building block involves a multi-step process. The general workflow entails the sequential deprotection of the Boc and benzyl groups, followed by amide bond formation to connect the linker to the respective ligands for the protein of interest (POI) and the E3 ligase.
The chemical pathway involves the initial acid-mediated removal of the Boc protecting group, followed by coupling of the resulting amine to a carboxylic acid-functionalized ligand. Subsequently, the benzyl ether is cleaved via hydrogenolysis to reveal a hydroxyl group, which is then activated (e.g., by tosylation) for coupling with an amine-functionalized ligand to yield the final PROTAC.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a PROTAC using this compound as the linker. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Boc Deprotection of this compound
This procedure describes the removal of the Boc protecting group to yield the primary amine.
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M concentration).
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG4-Amine. The product is often used in the next step without further purification.
| Parameter | Condition/Value |
| Solvent | Dichloromethane (DCM) |
| Reagent | Trifluoroacetic acid (TFA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | >95% (crude) |
Table 1: Summary of Boc Deprotection Conditions.
Protocol 2: Amide Coupling of Benzyl-PEG4-Amine with a Carboxylic Acid-Functionalized Ligand
This protocol details the formation of an amide bond between the deprotected linker and a ligand (e.g., for the POI) bearing a carboxylic acid.
Reagents and Materials:
-
Benzyl-PEG4-Amine (from Protocol 1)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq) or PyBOP (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Lithium chloride (LiCl) solution (5%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add a solution of Benzyl-PEG4-Amine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the amide-linked intermediate.
| Parameter | Condition/Value |
| Coupling Reagent | HATU or PyBOP |
| Base | DIPEA |
| Solvent | DMF |
| Temperature | Room Temperature |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 60 - 80% |
Table 2: Summary of Amide Coupling Conditions.
Protocol 3: Benzyl Deprotection via Catalytic Hydrogenation
This procedure outlines the removal of the benzyl protecting group to reveal a terminal hydroxyl group.
Reagents and Materials:
-
Benzyl-protected intermediate (from Protocol 2)
-
Palladium on carbon (Pd/C, 10 wt. %), 5-10 mol%
-
Methanol or Ethanol
-
Hydrogen gas (H₂) supply (e.g., balloon)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected intermediate in methanol or ethanol.
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the inert gas and introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
| Parameter | Condition/Value |
| Catalyst | 10% Palladium on Carbon |
| Hydrogen Source | H₂ gas |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Typical Yield | >90% |
Table 3: Summary of Benzyl Deprotection Conditions.
Protocol 4: Final Coupling to an Amine-Functionalized Ligand
This two-step protocol involves the activation of the terminal hydroxyl group of the linker, followed by nucleophilic substitution with an amine-containing ligand (e.g., for the E3 ligase).
Step 4a: Activation of the Terminal Hydroxyl Group (Tosylation)
Reagents and Materials:
-
Alcohol intermediate (from Protocol 3)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the alcohol intermediate in anhydrous DCM.
-
Add TEA to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the tosylated intermediate, which can be used in the next step without further purification.
Step 4b: Coupling with an Amine-Functionalized Ligand
Reagents and Materials:
-
Tosylated intermediate (from Step 4a)
-
Amine-containing E3 ligase ligand (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and the tosylated intermediate (1.1 eq) in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
| Parameter | Condition/Value |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) |
| Base | TEA (Step 4a), DIPEA (Step 4b) |
| Solvent | DCM (Step 4a), DMF (Step 4b) |
| Temperature | 0 °C to RT (Step 4a), 60 °C (Step 4b) |
| Reaction Time | Overnight for both steps |
| Typical Yield (Final PROTAC) | 50-65% (after purification) |
Table 4: Summary of Final Coupling Conditions.
Conclusion
The orthogonal protection strategy offered by this compound provides a robust and flexible approach for the synthesis of PROTACs. The distinct deprotection conditions for the Boc (acid-labile) and benzyl (hydrogenolysis) groups allow for controlled, sequential elaboration of the PROTAC linker. The detailed protocols and summary tables provided in this document serve as a comprehensive guide for researchers engaged in the design and synthesis of novel protein degraders. It is important to note that reaction conditions may require optimization based on the specific properties of the POI and E3 ligase ligands being utilized.
References
Application Notes and Protocols for Benzyl-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. This document provides detailed application notes and protocols for the utilization of Benzyl-PEG4-Boc, a heterobifunctional linker, in the development of ADCs.
The this compound linker incorporates three key functional elements:
-
Benzyl Group: Often integrated as part of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC). This group is designed to release the payload following the cleavage of a nearby trigger, such as a peptide bond cleaved by lysosomal enzymes.[1][2][3] This ensures that the unmodified, fully active drug is released within the target cell.[1][3]
-
PEG4 Spacer: A discrete four-unit polyethylene glycol chain. The PEG component imparts hydrophilicity to the linker-payload complex, which can mitigate aggregation issues often associated with hydrophobic drugs. This enhanced solubility can lead to improved pharmacokinetics and a better safety profile.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the context of this linker, it masks a primary or secondary amine, which, after deprotection, serves as the conjugation point for the cytotoxic payload. This strategy allows for controlled, sequential synthesis of the drug-linker conjugate before its attachment to the antibody.
These application notes will delineate the role of this compound in ADC construction, provide representative quantitative data for ADCs with similar linkers, and offer detailed protocols for synthesis and characterization.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with linkers featuring PEG spacers and cleavable, self-immolative mechanisms analogous to what would be expected with a this compound based system.
Table 1: Representative Pharmacokinetic Parameters of ADCs with PEGylated Linkers
| ADC Analyte | Half-life (t½, days) | Clearance (CL, mL/day/kg) | Area Under the Curve (AUC, μg·day/mL) |
| Total Antibody (ADC with pendant PEG linker) | 10.5 | 0.25 | 480 |
| Total Antibody (ADC with linear PEG linker) | 8.2 | 0.38 | 320 |
| Antibody-conjugated Drug (acDrug) | 9.8 | 0.28 | 450 |
Data is hypothetical and compiled for illustrative purposes based on trends reported in scientific literature for PEGylated ADCs.
Table 2: In Vitro Cytotoxicity of a Representative ADC
| Cell Line | Target Antigen Expression | IC₅₀ (nM) of ADC | IC₅₀ (nM) of Free Drug |
| Cell Line A | High | 0.5 | 0.02 |
| Cell Line B | Low | 50 | 0.02 |
| Cell Line C | Negative | >1000 | 0.03 |
This table illustrates the target-dependent cytotoxicity expected from an ADC. IC₅₀ values are representative.
Table 3: Key Parameters for ADC Synthesis and Characterization
| Parameter | Typical Value/Range | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS) |
| Percentage of Unconjugated Antibody | < 5% | HIC-HPLC, Reversed-Phase HPLC (RP-HPLC) |
| Aggregation Level (Post-Conjugation) | < 2% | Size Exclusion Chromatography (SEC-HPLC) |
| Residual Free Drug-Linker | < 1% | RP-HPLC |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 95% | ELISA, LC-MS |
These parameters are critical quality attributes for ADC characterization.
Mandatory Visualization
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis.
Caption: Logical relationship of linker components.
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each stage.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the deprotection of the Boc group on the this compound linker and subsequent conjugation to a payload containing a carboxylic acid group.
Materials:
-
This compound
-
Payload with a carboxylic acid functional group (e.g., a derivative of MMAE or PBD)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
LC-MS system for reaction monitoring
Procedure:
-
Boc Deprotection: a. Dissolve this compound (1 equivalent) in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is consumed. c. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or methanol several times to ensure complete removal of TFA. The resulting deprotected linker (Amino-Benzyl-PEG4) is typically used directly in the next step.
-
Payload Activation and Conjugation: a. In a separate flask, dissolve the carboxylic acid-containing payload (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid. c. Dissolve the deprotected Amino-Benzyl-PEG4 linker in anhydrous DMF and add it to the activated payload solution. d. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon). e. Monitor the reaction progress by LC-MS.
-
Purification: a. Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the drug-linker conjugate by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid. Characterize by MS and NMR.
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker conjugate from Protocol 1 (with a reactive group for antibody conjugation, e.g., an NHS ester pre-activated on the benzyl moiety)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous DMSO
Procedure:
-
Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the conjugation buffer using a desalting column. b. Adjust the antibody concentration to 2-10 mg/mL.
-
Conjugation Reaction: a. Prepare a stock solution of the activated drug-linker (e.g., 10 mM in anhydrous DMSO). b. Add a 5-10 molar excess of the drug-linker stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody. c. Incubate the reaction for 2-4 hours at room temperature or 4°C with gentle mixing. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
Protocol 3: ADC Purification and Characterization
This protocol describes the purification of the ADC and subsequent analytical characterization.
Materials:
-
ADC reaction mixture from Protocol 2
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC-HPLC) system
-
LC-MS system suitable for intact protein analysis
-
UV-Vis spectrophotometer
Procedure:
-
Purification: a. Purify the ADC from unconjugated drug-linker and other small molecules using SEC. The mobile phase should be a suitable formulation buffer (e.g., PBS, pH 7.4). b. Collect the fractions corresponding to the monomeric ADC peak. c. Concentrate the purified ADC using centrifugal filter units if necessary.
-
Characterization: a. Protein Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. This technique separates ADC species based on the number of conjugated drugs. Intact mass spectrometry can also be used for accurate DAR determination. c. Aggregation Analysis: Assess the level of aggregation in the purified ADC sample using SEC-HPLC. d. Free Drug Analysis: Quantify the amount of residual unconjugated payload using RP-HPLC.
Conclusion
The this compound linker offers a strategic combination of features for the development of advanced ADCs. The Boc-protected amine allows for a controlled synthesis of the drug-linker conjugate, the PEG4 spacer enhances hydrophilicity and improves pharmacokinetic properties, and the benzyl group facilitates the self-immolative release of the payload within the target cell. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this class of linkers in the design and synthesis of novel, potent, and stable antibody-drug conjugates. Careful optimization of the conjugation and purification steps is crucial for obtaining ADCs with the desired characteristics for therapeutic applications.
References
Application Notes and Protocols for Bioconjugation Techniques with Benzyl-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzyl-PEG4-Boc in Bioconjugation
This compound is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility, improves pharmacokinetic properties, and provides a defined spatial separation between conjugated molecules.
The two ends of the linker are protected by orthogonal protecting groups:
-
Boc (tert-Butyloxycarbonyl): This group protects a primary amine and is readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing a nucleophilic amine ready for conjugation.
-
Benzyl (Bn): This group protects a terminal hydroxyl group as a benzyl ether. It is stable to the acidic conditions used for Boc removal and can be cleaved under neutral conditions via catalytic hydrogenolysis, yielding a hydroxyl group that can be further functionalized or used in conjugation reactions.
This dual-protection strategy allows for a controlled, stepwise synthesis of complex bioconjugates, making this compound a valuable tool for assembling molecules with high precision. Its primary application is in the construction of PROTACs, where it connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
Key Applications
The primary application for this compound is the synthesis of PROTACs for targeted protein degradation. The linker's flexibility and hydrophilicity are crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
The following protocols provide a generalized workflow for the use of this compound in a sequential conjugation strategy, typical for PROTAC synthesis.
Protocol 1: Boc Group Deprotection to Reveal a Primary Amine
This procedure describes the removal of the Boc protecting group to expose the primary amine, which can then be coupled to a molecule containing a carboxylic acid (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plate and appropriate mobile phase
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M).
-
To the solution, add TFA to a final concentration of 20-50% (v/v) at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).
-
For neutralization, dissolve the residue in an organic solvent (e.g., DCM or Ethyl Acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Benzyl-PEG4-NH₂. The product is often used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected Linker to a Carboxylic Acid-Containing Molecule
This protocol details the conjugation of the newly exposed amine on the Benzyl-PEG4-NH₂ linker to a molecule containing a carboxylic acid (Component A-COOH) using EDC/NHS chemistry.
Materials:
-
Benzyl-PEG4-NH₂ (from Protocol 1)
-
Component A-COOH (e.g., E3 ligase ligand) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
N-hydroxysuccinimide (NHS) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve Component A-COOH (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of Benzyl-PEG4-NH₂ (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield Component A-NH-PEG4-Benzyl.
Protocol 3: Benzyl Group Deprotection to Reveal a Terminal Hydroxyl
This protocol describes the cleavage of the benzyl ether to unmask the terminal hydroxyl group using catalytic hydrogenolysis. This hydroxyl group can then be activated for subsequent conjugation.
Materials:
-
Component A-NH-PEG4-Benzyl (from Protocol 2)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.1-0.2 eq by weight)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation reactor)
-
Celite®
Procedure:
-
Dissolve the Benzyl-protected compound (1.0 eq) in a suitable solvent such as MeOH or THF.
-
Carefully add Pd/C catalyst to the solution.
-
Purge the reaction vessel with H₂ gas and maintain a positive pressure of H₂ (e.g., using a balloon) or perform the reaction in a high-pressure reactor (e.g., at 10 bar).
-
Stir the reaction vigorously at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected hydroxyl compound, Component A-NH-PEG4-OH.
Protocol 4: Activation of Terminal Hydroxyl and Final Conjugation
The terminal hydroxyl group is typically not reactive enough for direct conjugation and requires activation. A common method is tosylation to create a good leaving group for nucleophilic substitution by an amine on the second molecule (Component B-NH₂).
Step 4a: Tosylation of the Terminal Hydroxyl
Materials:
-
Component A-NH-PEG4-OH (from Protocol 3) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
Procedure:
-
Dissolve Component A-NH-PEG4-OH in anhydrous DCM (0.1 M).
-
Add TEA to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of TsCl in anhydrous DCM.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to get Component A-NH-PEG4-OTs.
Step 4b: Coupling with Amine-Containing Molecule
Materials:
-
Component A-NH-PEG4-OTs (from Step 4a) (1.1 eq)
-
Amine-containing molecule (Component B-NH₂) (e.g., POI ligand) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Procedure:
-
Dissolve Component B-NH₂ and Component A-NH-PEG4-OTs in anhydrous DMF (0.1 M).
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final bioconjugate (Component A-NH-PEG4-NH-Component B) by preparative HPLC.
Data Presentation
Quantitative data for bioconjugation reactions are highly dependent on the specific substrates, reaction conditions, and purification methods. The following tables provide representative data for PROTACs synthesized using PEG linkers.
Table 1: Representative Reaction Conditions and Yields for Key Steps
| Step | Reaction | Molar Equivalents (Typical) | Solvent | Time (h) | Temperature | Typical Yield (%) |
| 1 | Boc Deprotection | 1.0 eq Substrate, 20-50% TFA | DCM | 1-3 | RT | >95% (often used crude) |
| 2 | Amide Coupling | 1.0 eq Acid, 1.1 eq Amine, 1.2 eq HATU/NHS, 3.0 eq DIPEA | DMF | 12-16 | RT | 60-90% |
| 3 | Benzyl Deprotection | 1.0 eq Substrate, 0.1 eq Pd/C | MeOH/THF | 4-16 | RT | 70-95% |
| 4 | Final Coupling | 1.0 eq Amine, 1.1 eq Tosylate, 3.0 eq DIPEA | DMF | 12-16 | 60°C | 50-80% |
Table 2: Example Performance Data for PEG-Linked PROTACs
| PROTAC Compound | Linker | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| Example 1 | PEG4 | BRD4 | Cereblon | 15 | >90 |
| Example 2 | PEG3 | BTK | Cereblon | 25 | >95 |
| Example 3 | PEG5 | FKBP12 | VHL | 5 | >98 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Visualizations
Diagrams of Experimental Workflows
Application Notes and Protocols for Benzyl-PEG4-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery. At the forefront of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to eliminate specific proteins of interest by harnessing the cell's own ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design to enhance solubility and optimize pharmacokinetic properties.[1] Benzyl-PEG4-Boc is a versatile, monodisperse PEG linker that offers a defined length and incorporates a Boc-protected amine and a benzyl group, providing a valuable building block for the modular synthesis of PROTACs. These application notes provide detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Application Notes
The this compound linker serves as a hydrophilic spacer of a defined length, which is crucial for establishing an optimal distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination. The Boc-protected amine allows for controlled, stepwise synthesis, typically involving deprotection followed by coupling to a ligand for the protein of interest or the E3 ligase. The benzyl group can be functionalized or used as a stable endpoint for the linker.
The general mechanism of action for a PROTAC synthesized with this compound involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₆ |
| Molecular Weight | 368.47 g/mol |
| Appearance | Liquid |
| Purity | >90% |
| Storage | -20°C |
Table 2: Representative Quantitative Data for BRD4-Targeting PROTACs with PEG4 Linkers
The following table presents representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4) that utilize a PEG4 linker, similar in length to this compound. This data provides an expected range of potency and efficacy.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | Pomalidomide (CRBN) | BRD4 | HeLa | ~10 | >95 |
| Compound B | VH032 (VHL) | BRD4 | 22Rv1 | ~5 | >90 |
| Compound C | Pomalidomide (CRBN) | BRD4 | MM.1S | ~15 | >90 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are dependent on the specific ligands, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a representative synthesis of a PROTAC targeting BRD4, using a JQ1 derivative as the warhead and a VHL ligand as the anchor, connected by the this compound linker.
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine (Benzyl-PEG4-NH₂) is typically used in the next step without further purification.
Step 2: Coupling of Deprotected Linker to JQ1-acid
-
Dissolve JQ1-acid (a carboxylic acid derivative of JQ1) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected Benzyl-PEG4-NH₂ (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the JQ1-linker conjugate.
Step 3: Coupling of JQ1-linker to VHL Ligand
-
This step assumes the JQ1-linker conjugate has a terminal functional group (e.g., a carboxylic acid on the benzyl group, which would require prior modification of the starting linker) and the VHL ligand has a free amine.
-
Dissolve the JQ1-linker conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the amine-functionalized VHL ligand (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the procedure to quantify the degradation of BRD4 in cells treated with the synthesized PROTAC.
1. Cell Culture and Treatment
-
Seed cells (e.g., HeLa or 22Rv1) in 6-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 1000 nM.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a desired time period (e.g., 18-24 hours).
2. Cell Lysis
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blot Analysis
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Cell Viability (MTS) Assay
This assay is used to assess the effect of PROTAC-induced protein degradation on cell proliferation.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of PROTAC concentrations for a desired duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC synthesis.
Caption: BRD4 signaling pathway and its inhibition by a PROTAC.
References
Application Notes and Protocols for the Deprotection of Boc Group in Benzyl-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of bioconjugates, pharmaceuticals, and complex organic molecules. Its popularity stems from its stability under a range of reaction conditions and its efficient removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from Benzyl-PEG4-Boc, yielding the corresponding primary amine, a critical intermediate for further functionalization.
The polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility, while the benzyl group offers a stable protecting group for another functionality, often a hydroxyl or carboxyl group, that is orthogonal to the acid-labile Boc group.[2][3] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one functional group while others remain intact.[3] The primary method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), typically in an organic solvent like dichloromethane (DCM).[1]
Reaction Mechanism and Orthogonality
The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.
A key feature of the this compound linker is the orthogonal nature of the Boc and benzyl protecting groups. The Boc group is readily cleaved under acidic conditions, whereas the benzyl group is stable to acid but can be removed by catalytic hydrogenolysis. This allows for the selective unmasking of the amine without affecting the benzyl-protected functional group, enabling precise, stepwise synthetic transformations.
Experimental Protocol
This protocol describes a standard procedure for the cleavage of a Boc protecting group from this compound using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, to achieve a 50% solution, add a volume of TFA equal to the volume of DCM used.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The deprotected amine is more polar and will typically have a lower Rf value on TLC.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation with toluene two more times.
-
Work-up (Neutralization):
-
Dissolve the resulting residue (the TFA salt of the amine) in a suitable organic solvent such as DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Benzyl-PEG4-amine as a free amine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEG linkers based on established literature.
| Parameter | Conditions/Value | Remarks | Citation |
| Reagent | Trifluoroacetic Acid (TFA) | A 20-50% solution in Dichloromethane (DCM) is commonly used. | |
| Solvent | Dichloromethane (DCM) | Ensures good solubility of the starting material. | |
| Concentration | 0.1 - 0.2 M | Typical concentration range for the reaction. | |
| Temperature | 0°C to Room Temperature | The reaction is typically initiated at 0°C and then allowed to warm to room temperature. | |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by TLC or LC-MS. | |
| Yield | >95% (typical) | High yields are generally expected for this reaction. | |
| Purity | High | The product is often pure enough for subsequent steps after work-up, but can be further purified by chromatography if necessary. |
Troubleshooting
-
Incomplete Deprotection: If the reaction is incomplete, consider increasing the concentration of TFA (e.g., from 20% to 50%), extending the reaction time, or ensuring the reagents are anhydrous.
-
Side Products: The benzyl group is generally stable to TFA. However, if acid-sensitive functional groups are present elsewhere in the molecule, milder deprotection conditions, such as using 4M HCl in 1,4-dioxane, could be explored.
-
Product Isolation: The deprotected amine is often obtained as a TFA salt, which can be an oil. Precipitation with cold diethyl ether can sometimes facilitate isolation. Neutralization to the free amine can alter its solubility properties.
Visualization of the Experimental Workflow
Caption: Workflow for the deprotection of this compound.
References
Application Notes and Protocols for Benzyl-PEG4-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of benzyl- and Boc-protected amino acids, including those modified with a PEG4 linker, in solid-phase peptide synthesis (SPPS). The Boc/Bzl strategy is a classic and robust method for synthesizing peptides.
Introduction to the Boc/Bzl Strategy in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains on a solid support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established method where the temporary Nα-amino protecting group is the acid-labile Boc group, and semi-permanent side-chain protection is achieved using benzyl-based protecting groups.[2][3]
The introduction of a PEG4 (polyethylene glycol) linker to an amino acid can enhance the solubility and pharmacokinetic properties of the resulting peptide. When used in SPPS, a Benzyl-PEG4-Boc amino acid derivative would typically refer to an amino acid where the side chain is protected by a benzyl group, a PEG4 linker is incorporated (often on the side chain), and the α-amino group is protected by a Boc group.
Key Features of the Boc/Bzl Strategy:
-
Acid Labile Protection: Both Boc and benzyl protecting groups are removed by acid treatment.[2]
-
Differential Acid Lability: The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain protecting groups require strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage.[2] This differential lability is crucial for the stepwise elongation of the peptide chain.
-
Robustness: The Boc/Bzl method is known for its reliability and has been used to synthesize a wide range of peptides.
Experimental Protocols
General Workflow for Boc-SPPS
The synthesis cycle in Boc-SPPS involves a series of repeated steps to add each amino acid to the growing peptide chain.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Protocol for a Single Boc-SPPS Cycle
This protocol outlines the steps for the addition of a single amino acid derivative, such as one containing a this compound moiety, to the resin-bound peptide chain.
Table 1: Reagents and Solvents for a Single Boc-SPPS Cycle
| Reagent/Solvent | Purpose | Typical Concentration/Volume |
| Dichloromethane (DCM) | Resin swelling and washing | 10-15 mL/g resin |
| Trifluoroacetic Acid (TFA) in DCM | Boc deprotection | 50% (v/v) |
| Diisopropylethylamine (DIEA) in DCM | Neutralization | 10% (v/v) |
| Boc-Amino Acid | Building block | 2-4 equivalents |
| Coupling Reagent (e.g., HBTU) | Amide bond formation | 2-4 equivalents |
| Dimethylformamide (DMF) | Solvent for coupling | As needed to dissolve reagents |
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralization:
-
Add 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-amino acid and coupling agent (e.g., HBTU) in a minimal amount of DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add DIEA to the reaction mixture (in situ neutralization can also be performed here).
-
Agitate for 1-2 hours or until the coupling reaction is complete (monitor with a ninhydrin test).
-
-
Washing: Wash the resin with DCM and/or DMF (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caption: Workflow for the final cleavage and deprotection of the peptide.
Table 2: Reagents for Final Cleavage
| Reagent | Purpose | Typical Conditions |
| Anhydrous Hydrofluoric Acid (HF) | Cleavage from resin and removal of benzyl-based side-chain protecting groups | 0°C, 1-2 hours |
| Scavengers (e.g., anisole, p-cresol) | Trap reactive carbocations | ~10% (v/v) in HF |
| Diethyl Ether (cold) | Peptide precipitation | - |
Methodology:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Drying: Thoroughly dry the peptide-resin under vacuum.
-
Preparation: Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF cleavage apparatus. Add the appropriate scavengers.
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the remaining resin and peptide with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Filter and wash the precipitated peptide with cold ether.
-
Extraction: Extract the peptide from the resin with an appropriate solvent (e.g., 10% aqueous acetic acid).
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Considerations
The efficiency of each step in SPPS is critical for the overall success of the synthesis.
Table 3: Typical Parameters and Expected Outcomes in Boc-SPPS
| Parameter | Typical Value/Condition | Expected Outcome/Monitoring |
| Resin Loading | 0.2 - 1.0 mmol/g | Determines the scale of the synthesis. |
| Coupling Efficiency | >99% | Monitored by the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. |
| Deprotection Efficiency | ~100% | Generally assumed to be complete with the specified TFA treatment time. |
| Final Cleavage Yield | 50-90% | Dependent on the peptide sequence and cleavage conditions. |
| Crude Peptide Purity | 50-80% | Assessed by analytical RP-HPLC. |
Logical Relationships in Boc/Bzl Protection
The success of the Boc/Bzl strategy relies on the differential stability of the protecting groups to acidic conditions.
Caption: Logical relationship of protecting groups and deprotection conditions.
References
Application Note: Incorporation of Benzyl-PEG4-Boc into Heterobifunctional Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heterobifunctional molecules are a transformative class of therapeutic agents designed to bring two proteins into close proximity to elicit a specific biological outcome.[1] Prominent examples include Proteolysis Targeting Chimeras (PROTACs), which recruit a target protein to an E3 ubiquitin ligase for degradation, and Antibody-Drug Conjugates (ADCs), which deliver a cytotoxic payload to a specific cell type.[2][3]
The linker connecting the two recognition elements is a critical component that dictates the efficacy, solubility, and pharmacokinetic properties of the molecule.[4] Polyethylene glycol (PEG) chains are frequently used as linkers due to their ability to increase hydrophilicity, improve solubility, and provide flexible spacing.[2] Benzyl-PEG4-Boc is a discrete (monodisperse) PEG linker featuring a Boc-protected amine at one terminus and a benzyl ether at the other. This structure offers a versatile platform for sequential conjugation, making it an ideal building block for the modular synthesis of complex heterobifunctional molecules.
This document provides detailed protocols for the incorporation of this compound into a molecular scaffold, focusing on the deprotection of the Boc group and subsequent coupling of the resulting free amine.
Core Concepts & Workflow
The general strategy for using this compound involves a two-stage process. First, the acid-labile Boc (tert-butyloxycarbonyl) protecting group is removed to reveal a primary amine. Second, this newly exposed amine is coupled to a molecule of interest, typically one containing an activated carboxylic acid, to form a stable amide bond.
Caption: Structure of a heterobifunctional molecule.
Physicochemical Properties
A clear understanding of the linker's properties is essential for reaction planning and characterization.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2484091-04-3 |
| Molecular Formula | C₂₀H₃₂O₆ |
| Molecular Weight | 384.47 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate, Methanol |
| Storage | Store at -20°C, keep dry and avoid sunlight |
Experimental Protocols
Protocol 1: Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many conditions but can be efficiently removed using strong acid, most commonly Trifluoroacetic Acid (TFA).
Caption: Experimental workflow for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of TFA in DCM. A final TFA concentration of 20-50% (v/v) is typically effective.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 1-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the trifluoroacetate salt of Benzyl-PEG4-Amine.
-
The crude amine salt can often be used directly in the next step without further purification. If necessary, co-evaporation with toluene can help remove residual TFA.
Data Presentation: Boc Deprotection Conditions
| Parameter | Condition | Notes |
| TFA Concentration | 20-50% in DCM | Higher concentrations lead to faster reactions but may affect acid-sensitive functional groups. |
| Temperature | 0°C to Room Temp | Initial cooling controls potential exotherms. |
| Reaction Time | 1 - 4 hours | Monitor by LC-MS for completion. |
| Typical Yield | >95% (crude) | The product is an amine salt, which may be hygroscopic. |
Protocol 2: Amide Coupling with HATU
Amide bond formation is a cornerstone of bioconjugation. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for condensing a carboxylic acid with an amine.
Materials:
-
Crude Benzyl-PEG4-Amine TFA salt (from Protocol 1)
-
Carboxylic acid-containing molecule (1.0 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial, magnetic stirrer, and stir bar
Procedure:
-
In a clean, dry vial, dissolve the carboxylic acid-containing molecule (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture. This base is crucial to neutralize the TFA salt of the amine and facilitate the coupling reaction.
-
Stir this "pre-activation" mixture at room temperature for 15-30 minutes.
-
Dissolve the crude Benzyl-PEG4-Amine TFA salt (approx. 1.0-1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. Alternatively, for small-scale reactions, direct purification via preparative HPLC is common.
Data Presentation: Amide Coupling Parameters
| Reagent | Equivalents | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| Benzyl-PEG4-Amine | 1.0 - 1.1 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling reagent, activates the carboxylic acid. |
| DIPEA | 3.0 - 4.0 | Non-nucleophilic base; neutralizes amine salt and facilitates reaction. |
| Solvent | DMF, DCM | Anhydrous conditions are preferred. |
| Typical Yield | 50 - 85% | Dependent on substrates and purification method. |
Application Example: PROTAC Synthesis and Mechanism
In PROTAC design, the deprotected Benzyl-PEG4-Amine can be coupled to an E3 ligase ligand (e.g., one containing a carboxylic acid). The benzyl group on the other end of the linker can then be deprotected (e.g., via hydrogenolysis if it's a benzyl ether) to reveal a hydroxyl group, which can be further functionalized and coupled to the target protein binder. This modular approach allows for the rapid synthesis of PROTAC libraries.
The ultimate goal of the PROTAC is to induce the formation of a ternary complex, leading to target ubiquitination and degradation.
References
- 1. Beyond Proteolysis-Targeting Chimeric Molecules: Designing Heterobifunctional Molecules Based on Functional Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Benzyl-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental use of benzyl-protected polyethylene glycol (PEG) linkers. These linkers are invaluable tools in bioconjugation and drug development, offering a stable and versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The benzyl protecting group provides robust chemical stability under a wide range of reaction conditions and can be selectively removed through mild catalytic hydrogenation, ensuring the integrity of the final conjugate.
I. Advantages of Benzyl-Protected PEG Linkers
The benzyl group serves as an excellent protecting group for the terminal hydroxyl functions of PEG linkers due to its exceptional stability and orthogonal deprotection method.
-
Broad Chemical Stability : Benzyl ethers are highly resistant to strongly acidic and basic conditions, as well as many oxidizing and reducing agents. This stability ensures the PEG linker remains intact throughout multi-step synthetic sequences.
-
Orthogonal Deprotection : The benzyl group is efficiently and selectively cleaved by catalytic hydrogenation. This mild deprotection strategy is compatible with a wide range of sensitive functional groups commonly found in biomolecules, such as esters and amides.
II. Quantitative Data
Table 1: Comparative Stability of Protected PEG Linkers
This table illustrates the superior stability of the benzyl protecting group under harsh acidic and basic conditions compared to other common protecting groups. The data represents the percentage of intact linker after 24 hours of exposure to the specified conditions, as determined by High-Performance Liquid Chromatography (HPLC).
| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |
| Benzyl | Benzyl-PEG | >98% | >98% |
| tert-Butyl Ether | tert-Butyl Ether-PEG | <5% | >98% |
| Fmoc | Fmoc-Protected Amino-PEG | >98% | <5% |
Table 2: Typical Reaction Yields for Synthesis and Modification of Benzyl-Protected PEG Linkers
This table provides expected yields for the key synthetic steps involving benzyl-protected PEG linkers, based on literature and experimental data.
| Reaction | Description | Typical Yield |
| Monobenzylation of PEG-diol | Protection of one hydroxyl group of a PEG-diol. | 70-85% |
| Activation of Benzyl-PEG-OH | Conversion of the terminal hydroxyl group to a tosylate or mesylate. | >95% |
| Amination of Activated Benzyl-PEG | Nucleophilic substitution of the tosylate/mesylate with an amine. | 80-95% |
| Deprotection by Catalytic Hydrogenation | Cleavage of the benzyl ether to yield the free hydroxyl group. | >95% |
III. Experimental Workflows and Signaling Pathways
A. General Synthesis and Deprotection Workflow
The following diagram illustrates the general workflow for the synthesis, functionalization, and deprotection of a benzyl-protected PEG linker.
B. PROTAC-Mediated Protein Degradation Pathway
This diagram illustrates the mechanism of action for a PROTAC, which often utilizes a PEG linker to connect the target protein binder and the E3 ligase ligand.
C. Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram outlines the key steps in the synthesis of an ADC using a PEG linker.
Application Notes and Protocols for Benzyl-PEG4-Boc in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Benzyl-PEG4-Boc to enhance the solubility and stability of poorly soluble drug candidates. The following sections detail the principles of PEGylation, experimental procedures for conjugation and analysis, and expected outcomes.
Introduction to this compound and PEGylation
Polyethylene glycol (PEG) has become an invaluable tool in pharmaceutical development for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The process of covalently attaching PEG chains to a molecule, known as PEGylation, can significantly enhance the solubility and stability of hydrophobic drugs.[1][2] this compound is a heterobifunctional linker molecule designed for this purpose. It features a benzyl-protected hydroxyl group, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG4 spacer imparts hydrophilicity, which can increase the aqueous solubility of a conjugated drug.[3] The Boc-protected amine allows for covalent attachment to a drug molecule after deprotection.
The benzyl group serves as a stable protecting group for the hydroxyl end, which can be deprotected under specific conditions if further modification is required. The Boc group, on the other hand, is an acid-labile protecting group for the amine functionality, allowing for its selective removal to enable conjugation with a drug molecule.[4] This linker is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer between the target protein ligand and the E3 ligase ligand.[1]
Key Advantages of Using this compound:
-
Enhanced Aqueous Solubility: The hydrophilic PEG4 chain can significantly increase the solubility of hydrophobic drug molecules, which is a major hurdle for about 40% of currently marketed drugs and nearly 90% of drug candidates in the development pipeline.
-
Improved Stability: The PEG chain can sterically hinder the approach of enzymes or other degrading molecules, thereby increasing the metabolic stability of the drug.
-
Controlled Conjugation: The Boc protecting group allows for a controlled, stepwise conjugation process.
-
Versatility: As a PROTAC linker, it demonstrates versatility in the design of novel therapeutics beyond simple solubility enhancement.
Experimental Protocols
The following protocols provide a step-by-step guide for the deprotection of this compound, its conjugation to a model hydrophobic drug, and the subsequent analysis of the conjugate's solubility and stability.
Protocol 1: Deprotection of this compound (Removal of the Boc Group)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine functionality of this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., 10% Methanol in DCM)
-
Ninhydrin stain
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC. The product, Benzyl-PEG4-amine, should have a lower Rf value and will be ninhydrin positive.
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected Benzyl-PEG4-amine.
Diagram of the Boc Deprotection Workflow:
Caption: Workflow for the acid-catalyzed deprotection of this compound.
Protocol 2: Conjugation of Benzyl-PEG4-amine to a Carboxylic Acid-Containing Drug
This protocol outlines the conjugation of the deprotected Benzyl-PEG4-amine to a model hydrophobic drug containing a carboxylic acid functional group using EDC/NHS chemistry.
Materials:
-
Benzyl-PEG4-amine (from Protocol 1)
-
Hydrophobic drug with a carboxylic acid group (e.g., Naproxen)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid-containing drug (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the solution at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve Benzyl-PEG4-amine (1.1 equivalents) in anhydrous DMF.
-
Add the Benzyl-PEG4-amine solution to the activated drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Benzyl-PEG4-drug conjugate.
Diagram of the Conjugation Workflow:
Caption: Workflow for the EDC/NHS mediated conjugation of Benzyl-PEG4-amine to a drug.
Protocol 3: Assessment of Aqueous Solubility
This protocol describes a method to determine and compare the aqueous solubility of the parent drug and its PEGylated conjugate.
Materials:
-
Parent hydrophobic drug
-
Benzyl-PEG4-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
0.45 µm syringe filters
Procedure:
-
Prepare supersaturated solutions of both the parent drug and the Benzyl-PEG4-drug conjugate by adding an excess amount of each compound to separate vials containing a known volume of PBS (e.g., 1 mL).
-
Vortex the vials for 2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker at 25 °C and shake for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the standard curve.
-
Quantify the concentration of the drug and the conjugate in the diluted supernatants using a validated HPLC method.
-
Prepare a standard curve for both the parent drug and the conjugate to determine their concentrations accurately.
Diagram of the Solubility Assessment Workflow:
Caption: Workflow for determining and comparing aqueous solubility.
Protocol 4: Assessment of In Vitro Stability
This protocol provides a method to evaluate the stability of the Benzyl-PEG4-drug conjugate in simulated biological fluids (e.g., plasma).
Materials:
-
Benzyl-PEG4-drug conjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37 °C
-
Acetonitrile (ACN) with 0.1% formic acid
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the Benzyl-PEG4-drug conjugate in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed (37 °C) plasma to achieve a final concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample (e.g., 50 µL).
-
Immediately quench the reaction by adding a protein precipitation agent, such as cold acetonitrile with 0.1% formic acid (e.g., 150 µL).
-
Vortex the samples for 1 minute and then centrifuge at high speed for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the intact conjugate at each time point.
-
Plot the percentage of the remaining conjugate against time to determine its stability profile and half-life.
Diagram of the Stability Assessment Workflow:
Caption: Workflow for assessing the in vitro stability of the PEGylated drug conjugate.
Data Presentation
The following tables present illustrative quantitative data on the enhancement of drug solubility and stability through PEGylation. Note that this data is based on similar PEG-drug conjugates and serves as an example of the expected outcomes when using this compound.
Table 1: Illustrative Solubility Enhancement Data
| Compound | Native Solubility in Water (µg/mL) | Solubility with PEGylation (µg/mL) | Fold Increase in Solubility |
| Model Drug A (e.g., Paclitaxel) | < 1 | ~ 50 | > 50 |
| Model Drug B (e.g., Curcumin) | ~ 11 | ~ 900 | ~ 82 |
| Model Drug C (e.g., Simvastatin) | 8.74 | 24.83 | 2.8 |
Data is illustrative and compiled from general knowledge on PEGylation of hydrophobic drugs.
Table 2: Illustrative In Vitro Stability Enhancement Data
| Compound | Half-life in Human Plasma (hours) | % Remaining after 24 hours |
| Parent Drug | 2.5 | < 5% |
| Benzyl-PEG4-Drug Conjugate | > 24 | > 80% |
Data is illustrative and based on typical stability improvements observed with PEGylated small molecules.
Conclusion
This compound is a valuable tool for drug development, offering a straightforward approach to enhancing the solubility and stability of promising but challenging drug candidates. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this technology into their drug discovery and development workflows. By following these methodologies, scientists can effectively evaluate the potential of PEGylation to improve the developability of their compounds.
References
Application Notes and Protocols for Benzyl-PEG4-Boc in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzyl-PEG4-Boc as a heterobifunctional linker in the development of advanced drug delivery systems. The unique structural features of this compound, combining a stable benzyl protecting group, a flexible tetra-polyethylene glycol (PEG4) spacer, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group, offer a versatile platform for the synthesis of sophisticated drug conjugates, including antibody-drug conjugates (ADCs) and targeted nanoparticles.
Introduction to this compound in Drug Delivery
This compound is a bifunctional linker that plays a crucial role in modern drug delivery design. Its components serve distinct and advantageous functions:
-
Benzyl (Bn) Group : This group serves as a stable protecting group for a terminal functional group (e.g., an alcohol), which can be deprotected under specific conditions, such as hydrogenolysis. This stability allows for selective reactions at the other end of the linker without affecting the benzyl-protected end.
-
Polyethylene Glycol (PEG4) Spacer : The tetra-PEG spacer is hydrophilic, which can enhance the solubility and stability of conjugated drugs, particularly those that are hydrophobic.[1][2] PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutics by reducing immunogenicity and preventing rapid clearance from the bloodstream.[2][]
-
tert-Butyloxycarbonyl (Boc) Group : The Boc group is a widely used protecting group for amines.[4] It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This primary amine can then be conjugated to a drug molecule, a targeting ligand, or the surface of a nanoparticle.
The orthogonal nature of the Boc and benzyl protecting groups is a key advantage, allowing for the selective deprotection and functionalization of either end of the linker without affecting the other. This facilitates a modular and controlled approach to the synthesis of complex drug delivery constructs. This compound is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can serve as the linker connecting a target protein-binding ligand and an E3 ligase-recruiting ligand.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The deprotected amine of this compound can be conjugated to a cytotoxic payload, while the other end can be attached to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.
-
Targeted Nanoparticle Drug Delivery: The linker can be used to attach targeting ligands (e.g., peptides, antibodies) to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles), enhancing their accumulation at the desired site of action.
-
PROTAC Development: As a PROTAC linker, it connects the two active moieties of the chimera, influencing its physicochemical properties and degradation efficiency.
-
Solubilization of Hydrophobic Drugs: The hydrophilic PEG chain can improve the aqueous solubility of poorly soluble drugs, enhancing their bioavailability.
Quantitative Data Summary
| Parameter | Representative Value Range | Significance in Drug Delivery |
| Particle Size (Hydrodynamic Diameter) | 50 - 200 nm | Influences circulation half-life, biodistribution, and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow particle size distribution, which is desirable for reproducibility. |
| Zeta Potential | -30 mV to +30 mV | Affects colloidal stability and interactions with biological membranes. Near-neutral or slightly negative zeta potential is often preferred to minimize non-specific uptake. |
| Drug Loading Content (DLC %) | 1 - 10% (w/w) | The weight percentage of the drug relative to the total weight of the nanoparticle. |
| Encapsulation Efficiency (EE %) | > 80% | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. |
| In Vitro Drug Release (at 24h) | 20 - 60% (pH 5.5) vs. 10 - 30% (pH 7.4) | Demonstrates controlled and often pH-sensitive drug release, with faster release in the acidic environment of endosomes and lysosomes. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a drug conjugate. Optimization will be required for specific drugs and applications.
Protocol 1: Deprotection of the Boc Group from this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting TFA salt of the deprotected amine (Benzyl-PEG4-NH₂·TFA) can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Benzyl-PEG4-NH₂.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to Deprotected Benzyl-PEG4-Amine
This protocol outlines the formation of an amide bond between the deprotected linker and a drug molecule.
Materials:
-
Benzyl-PEG4-NH₂ (from Protocol 1)
-
Carboxylic acid-containing drug
-
Anhydrous Dimethylformamide (DMF) or DCM
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HATU, EDC)
-
N-Hydroxysuccinimide (NHS) or other activators
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the carboxylic acid-containing drug and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve Benzyl-PEG4-NH₂ (1 equivalent) and TEA (2-3 equivalents) in anhydrous DMF.
-
Add the activated drug solution to the Benzyl-PEG4-NH₂ solution.
-
Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Purify the Benzyl-PEG4-drug conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes a general method to evaluate the cytotoxic potential of a drug conjugate against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzyl-PEG4-drug conjugate
-
Free drug (as a positive control)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT or other cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the Benzyl-PEG4-drug conjugate and the free drug in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include wells with vehicle control and untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the untreated control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 4: General In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general outline for assessing the anti-tumor efficacy of a drug conjugate in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Tumor cells for implantation (e.g., MDA-MB-231)
-
Benzyl-PEG4-drug conjugate formulated in a sterile, injectable vehicle (e.g., saline with 5% DMSO)
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, free drug, Benzyl-PEG4-drug conjugate).
-
Administer the treatments via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule.
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Continue the study for a predetermined period or until the tumors in the control group reach a specified endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the treatments.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Conjugation Efficiency with Benzyl-PEG4-Boc Linkers
Welcome to the technical support center for Benzyl-PEG4-Boc linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker. Here, you will find detailed protocols, quantitative data summaries, and workflow diagrams to help you optimize your conjugation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Benzyl and Boc groups in a this compound linker?
A1: The Benzyl (Bn) and tert-butyloxycarbonyl (Boc) groups serve as orthogonal protecting groups. This means they can be selectively removed under different chemical conditions without affecting each other. The Boc group is labile to acid (e.g., Trifluoroacetic Acid), while the Benzyl group is removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst). This allows for a stepwise strategy in complex syntheses, such as in the development of Antibody-Drug Conjugates (ADCs) or PROTACs.[1]
Q2: What is the purpose of the PEG4 spacer in the linker?
A2: The polyethylene glycol (PEG) spacer, in this case with four ethylene oxide units (PEG4), serves multiple critical functions in bioconjugation.[2][3] It increases the overall hydrophilicity of the molecule, which can prevent aggregation, especially when conjugating hydrophobic payloads.[2][3] The PEG chain also provides a flexible spacer that reduces steric hindrance, potentially improving the binding affinity and efficacy of the conjugated molecule.
Q3: Which functional group on my this compound linker is used for conjugation?
A3: this compound is a core structure. The reactive handle for conjugation is an additional functional group. Common variants include a terminal carboxylic acid (for amine coupling via EDC/NHS chemistry), an NHS ester (for direct reaction with amines), or a hydroxyl group (which can be activated). You must identify the specific functional group on your linker to select the correct conjugation chemistry.
Q4: How can I monitor the progress of my conjugation and deprotection reactions?
A4: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary methods for monitoring these reactions. By taking small aliquots from your reaction over time, you can use HPLC to observe the disappearance of the starting material peak and the appearance of the product peak. Mass spectrometry can then be used to confirm the identity of the product by its molecular weight.
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Conjugation (Amine Coupling)
If you are performing an EDC/NHS-mediated coupling of a carboxylic acid-terminated this compound linker to a primary amine (e.g., on an antibody or other biomolecule) and experiencing low yields, consider the following:
| Potential Cause | Troubleshooting Step | Details |
| Suboptimal pH | Adjust reaction pH. | The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction of the NHS ester with the primary amine is most efficient at pH 7.2-8.0. A two-step protocol with pH adjustment is often recommended. |
| Hydrolysis of NHS Ester | Use freshly prepared reagents and control moisture. | The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. Prepare EDC and NHS solutions immediately before use and use anhydrous solvents if possible for the activation step. |
| Competing Nucleophiles | Use an amine-free buffer. | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Use buffers like PBS (phosphate-buffered saline) or MES (2-(N-morpholino)ethanesulfonic acid). |
| Insufficient Molar Excess | Optimize the molar ratio of linker to substrate. | For protein conjugations, a 10- to 20-fold molar excess of the activated linker is a common starting point, but this should be optimized to achieve the desired degree of labeling without causing aggregation or loss of function. |
Issue 2: Incomplete Deprotection of the Boc Group
If you observe residual Boc-protected starting material after the deprotection step, consult the following table:
| Potential Cause | Troubleshooting Step | Details |
| Insufficient Acid Strength or Concentration | Increase TFA concentration or reaction time. | Boc deprotection requires strong acid. A common condition is 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). If deprotection is slow, you can increase the TFA concentration or extend the reaction time, monitoring by HPLC. |
| Presence of Acid-Sensitive Groups | Use milder deprotection conditions. | If your molecule has other acid-sensitive functional groups, you may need to use less harsh conditions, such as 10-20% TFA, and monitor the reaction closely to find a balance between deprotection and degradation. |
| Carbocation Side Reactions | Add a scavenger to the reaction mixture. | The tert-butyl carbocation generated during Boc deprotection can lead to side reactions. Adding a scavenger like Triisopropylsilane (TIS) or water (typically 2.5-5% v/v) can trap this carbocation and prevent unwanted modifications. |
Issue 3: Incomplete Deprotection of the Benzyl Group
Challenges with the removal of the benzyl ether via catalytic hydrogenolysis can be addressed with the following strategies:
| Potential Cause | Troubleshooting Step | Details |
| Catalyst Poisoning | Use fresh, high-quality catalyst. | Sulfur-containing compounds or other impurities can poison the Palladium catalyst (Pd/C). Ensure your starting material is pure and use a fresh batch of catalyst. |
| Inefficient Hydrogen Transfer | Increase hydrogen pressure or change hydrogen source. | While many hydrogenolysis reactions can be run at atmospheric pressure, some substrates may require higher pressures (e.g., 10 bar). Alternatively, catalytic transfer hydrogenation using a hydrogen donor like formic acid can be an effective alternative to using hydrogen gas. |
| Side Reaction: Aromatic Ring Saturation | Pre-treat the catalyst or optimize conditions. | A known side reaction is the hydrogenation of the benzyl ring itself. A catalyst pre-treatment strategy or careful optimization of solvent and temperature can help suppress this unwanted reaction. |
| Poor Catalyst-Substrate Interaction | Optimize the solvent system. | The choice of solvent can significantly impact the reaction rate. A mixture of solvents, such as THF/tert-butyl alcohol/PBS, may be necessary to ensure solubility and efficient interaction with the solid catalyst. |
Experimental Protocols
Protocol 1: Amine Conjugation via EDC/NHS Coupling
This protocol describes the conjugation of a this compound linker containing a terminal carboxylic acid to a protein with primary amines.
Materials:
-
Benzyl-PEG4-COOH derivative
-
Protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Allow EDC and NHS to equilibrate to room temperature. Prepare a 10 mg/mL stock solution of the Benzyl-PEG4-COOH linker in anhydrous DMSO.
-
Activation of Linker: In a separate tube, add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS to the required amount of linker in Activation Buffer. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add the activated linker solution to your protein solution. A common starting point is a 10- to 20-fold molar excess of linker to protein.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and byproducts.
Protocol 2: Orthogonal Deprotection Strategy
This protocol outlines the sequential removal of the Boc and Benzyl protecting groups.
Part A: Boc Group Deprotection
Materials:
-
Boc-protected conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If needed, add TIS (2.5-5% v/v).
-
Stir the reaction at 0°C to room temperature for 0.5 - 2 hours, monitoring by HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The deprotected product can often be precipitated by adding cold diethyl ether.
Part B: Benzyl Group Deprotection (Catalytic Hydrogenolysis)
Materials:
-
Benzyl-protected conjugate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Solvent (e.g., Ethanol, Methanol, or a THF/t-BuOH/Buffer mixture)
-
Hydrogen source (H₂ gas balloon or hydrogenator)
Procedure:
-
Dissolve the benzyl-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst can range from 10% to 50% by weight relative to the substrate.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature for 4-24 hours.
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Rinse the filter pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the final deprotected product.
Quantitative Data Summary
The following tables provide typical reaction parameters for the key steps in a this compound workflow. Note that these are starting points and should be optimized for your specific application.
Table 1: Typical Conditions for Boc Deprotection
| Parameter | Condition | Notes | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required for cleavage. | |
| Concentration | 20-50% (v/v) | Higher concentrations lead to faster reactions. | |
| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility. | |
| Temperature | 0°C to Room Temperature | Start at 0°C to control the reaction rate. | |
| Time | 0.5 - 2 hours | Monitor by HPLC to determine completion. | |
| Scavenger | Triisopropylsilane (TIS) | 2.5 - 5% (v/v) to prevent side reactions. |
Table 2: Typical Conditions for Benzyl Deprotection
| Parameter | Condition | Notes | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | The most common catalyst for hydrogenolysis. | |
| Catalyst Loading | 10-50% (w/w) | Higher loading can increase reaction speed. | |
| Hydrogen Source | H₂ gas (balloon or pressure vessel) | 1 atm to 10 bar pressure. | |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Choice depends on substrate solubility. | |
| Temperature | Room Temperature to 50°C | Mild heating can improve reaction rates. | |
| Time | 4 - 48 hours | Highly substrate-dependent. |
Visualizations
References
Technical Support Center: Benzyl-PEG4-Boc Linker Chemistry
Welcome to the technical support center for Benzyl-PEG4-Boc linker chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a this compound linker?
A this compound linker is a chemical tool used in bioconjugation and drug development. It contains a polyethylene glycol (PEG) spacer, which increases the hydrophilicity and solubility of the conjugated molecule in aqueous environments.[1][2][3] The linker has two key functional groups: a Boc-protected amine and a benzyl-protected alcohol. The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for the amine, while the benzyl group protects a terminal alcohol. This dual protection allows for sequential and selective chemical modifications.
Q2: Under what conditions can the Boc group be removed?
The Boc group is sensitive to acidic conditions and can be effectively removed to reveal a primary amine.[1][4] This is typically achieved using trifluoroacetic acid (TFA), often in a solution with a co-solvent like dichloromethane (DCM). The concentration of TFA can range from 20-55%, with reaction times generally lasting from 1 to 2 hours at room temperature.
Q3: How can the benzyl group be removed?
The benzyl protecting group is typically removed under reductive conditions, most commonly through catalytic hydrogenation. This involves using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method is generally efficient and clean, yielding the deprotected alcohol.
Q4: What are the storage recommendations for this compound linkers?
To ensure the stability and integrity of the linker, it is recommended to store it at -20°C in a dry, dark environment. For solutions, storage at -80°C is recommended for up to six months.
Troubleshooting Guide
This guide addresses common experimental challenges encountered when working with this compound linkers.
Issue 1: Incomplete or Failed Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining after the reaction.
-
The subsequent reaction with the deprotected amine yields little to no product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | The Boc group requires a sufficiently acidic environment for complete cleavage. If deprotection is incomplete, consider increasing the concentration of TFA in DCM. A 50% TFA/DCM solution is often effective. For acid-sensitive substrates, using dry HCl gas bubbled through a suitable dry solvent can also be an option. |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process. If the reaction is sluggish at room temperature, extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours. Gentle heating can be applied, but be cautious of potential side reactions with other sensitive functional groups. |
| Steric Hindrance | The bulky nature of the molecule conjugated to the PEG linker can sterically hinder the acid's access to the Boc group, slowing down the reaction. In such cases, a longer reaction time or a slight increase in temperature may be necessary. |
| Solvent Issues | The choice of solvent is crucial. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Issue 2: Formation of Side Products During Boc Deprotection
Symptoms:
-
Multiple unexpected peaks are observed in the LC-MS or HPLC chromatogram.
-
The final product has a lower purity than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Alkylation of Nucleophilic Sites | The t-butyl cation generated during Boc deprotection can alkylate nucleophilic functional groups (e.g., thiols, electron-rich aromatic rings) on the substrate. To prevent this, add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture. |
| Degradation of Acid-Labile Groups | If your molecule contains other acid-sensitive functional groups, such as certain esters, they may be cleaved under the conditions used for Boc deprotection. One study reported a 10-20% loss of ester bonds when using TFA in DCM. In such cases, using milder acidic conditions (e.g., HCl in ethyl acetate) for a longer duration might be a viable alternative. |
Issue 3: Low Yield in Coupling Reactions
Symptoms:
-
The desired product is obtained in a low yield after reacting a molecule with either the amine (after Boc deprotection) or the alcohol (after benzyl deprotection) of the linker.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Steric Hindrance | Bulky reactants can hinder the coupling reaction. If coupling to the amine, ensure complete Boc deprotection first. When coupling to the alcohol, consider using a less sterically hindered activating agent. Increasing the reaction time or temperature can also help overcome steric hindrance. |
| Suboptimal Coupling Reagents | The choice of coupling reagent is critical for efficient amide or ester bond formation. For forming an amide bond with the deprotected amine, reagents like HATU or EDC are commonly used in the presence of a base. The efficiency of these reagents can vary depending on the substrate. |
| Incorrect Reaction Conditions | Ensure the reaction is performed under optimal conditions, including the correct solvent, temperature, and pH. For example, amide coupling reactions are typically carried out in polar aprotic solvents like DMF or DMSO. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Linker
Materials:
-
This compound linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of 20-50% TFA in DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To precipitate the deprotected product (as a TFA salt), add cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
Visualizations
References
Technical Support Center: Improving Yield in Reactions with Benzyl-PEG4-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl-PEG4-Boc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a benzyl ether protecting group on one end and a Boc-protected amine on the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.[1] The benzyl and Boc groups offer orthogonal protection, allowing for selective deprotection and sequential coupling of a target protein ligand and an E3 ligase ligand.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in reactions involving this compound can stem from several factors:
-
Incomplete Boc Deprotection: The initial step in many synthetic routes is the removal of the Boc protecting group to free the primary amine for subsequent coupling. Incomplete deprotection will result in a lower concentration of the reactive amine, thus reducing the yield of the desired product.
-
Inefficient Coupling Reaction: The subsequent amide bond formation between the deprotected amine and a carboxylic acid-functionalized ligand can be challenging. The choice of coupling reagents, solvent, and reaction temperature are all critical for achieving a high yield.
-
Side Reactions: The presence of moisture can lead to the hydrolysis of activated esters, reducing the efficiency of the coupling reaction.
-
Product Loss During Purification: PEGylated compounds can sometimes be challenging to purify due to their solubility characteristics. Significant product loss can occur during extraction and chromatographic steps.
Q3: How can I monitor the progress of my reaction?
Monitoring the reaction is crucial for determining the optimal reaction time and identifying any issues. The two most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the desired product's mass and an estimation of its purity.
Troubleshooting Guides
Issue 1: Low Yield in Boc Deprotection
Symptoms:
-
LC-MS analysis of the crude reaction mixture shows a significant amount of remaining this compound.
-
The yield of the subsequent coupling reaction is poor, even with optimized coupling conditions.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Acid | Increase the equivalents of acid used for deprotection. A common starting point is 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). |
| Short Reaction Time | Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. Typical reaction times range from 1 to 3 hours at room temperature.[2] |
| Inadequate Quenching | After deprotection, ensure the acidic reaction mixture is properly neutralized before proceeding to the next step. Residual acid can interfere with subsequent base-catalyzed coupling reactions. |
Issue 2: Poor Yield in Amide Coupling Reaction
Symptoms:
-
LC-MS analysis shows unreacted amine (from the deprotected this compound) and unreacted carboxylic acid-functionalized ligand.
-
Formation of multiple side products is observed.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Coupling Reagents | The choice of coupling reagent is critical. For sterically hindered substrates, stronger coupling reagents may be necessary. See the table below for a comparison of common coupling reagents. |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Moisture can hydrolyze the activated ester intermediate, leading to low yields. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the more readily available coupling partner to drive the reaction to completion. |
| Low Reaction Temperature | While many coupling reactions proceed at room temperature, gentle heating (e.g., to 40-50°C) may be required for less reactive substrates. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the key steps in a PROTAC synthesis using a PEG linker. Note that these are representative values and may require optimization for your specific substrates.
| Reaction Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Boc Deprotection | 20-50% TFA in DCM | DCM | Room Temp. | 1-3 hours | >95% (crude) |
| Amide Coupling | HATU, DIPEA | DMF | Room Temp. | 12-16 hours | 60-80% |
| Amide Coupling | PyBOP, DIPEA | DMF | Room Temp. | 12-16 hours | 50-70% |
| Amide Coupling | EDC, HOBt | DMF/DCM | Room Temp. | 12-24 hours | 40-60% |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).
-
Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt is often used in the next step without further purification.[2]
Protocol 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M) under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected Benzyl-PEG4-amine (from Protocol 1, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.[2]
Visualizations
References
Benzyl-PEG4-Boc stability issues in acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Benzyl-PEG4-Boc in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound is comprised of three key components: a tert-butyloxycarbonyl (Boc) protecting group, a benzyl ether linkage, and a polyethylene glycol (PEG) spacer. The overall stability of the molecule is dictated by the lability of its most sensitive component under given conditions. The Boc group is highly sensitive to acidic conditions, while the benzyl and PEG ether linkages are generally more stable but can be cleaved under strong acidic conditions. The entire molecule is expected to be stable in basic conditions.
Q2: Under what specific acidic conditions will the Boc group cleave?
A2: The Boc group is designed to be removed under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are commonly used for rapid and complete deprotection.[1][2] Hydrochloric acid (HCl) in an organic solvent such as dioxane is also an effective method for Boc cleavage.[2] The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[2]
Q3: Can the benzyl ether or PEG linkages degrade during Boc deprotection?
A3: While the benzyl ether linkage is comparatively stable in moderately acidic solutions at ambient temperature, prolonged exposure to strong acids used for Boc deprotection could potentially lead to its cleavage. The PEG ether linkages are generally stable under the acidic conditions required for Boc removal. However, it is crucial to use the mildest acidic conditions and shortest reaction time necessary for complete Boc deprotection to minimize the risk of side reactions.
Q4: Is this compound stable under basic conditions?
A4: Yes, the Boc protecting group is stable to most bases and nucleophiles. The benzyl ether and PEG ether linkages are also stable under basic conditions. Therefore, this compound as a whole is considered stable in basic environments.
Troubleshooting Guide
Issue 1: My this compound conjugate is degrading unexpectedly during my experiment.
-
Question: I am working in an acidic environment and observing loss of my compound. What could be the cause?
-
Answer: The most likely cause of degradation in acidic media is the cleavage of the Boc protecting group. This is an expected reaction under acidic conditions. If you are also observing cleavage of the benzyl ether, you may be using excessively harsh acidic conditions (e.g., high concentration of strong acid, elevated temperature, or prolonged reaction time).
-
Question: I am working at a neutral or basic pH and still see degradation. What could be happening?
-
Answer: this compound is generally stable at neutral and basic pH. If you are observing degradation, consider the following possibilities:
-
Are there other functional groups in your conjugate that are unstable under these conditions?
-
Could your sample be contaminated with an acidic substance?
-
Are you working at elevated temperatures that could be promoting thermal degradation?
-
Issue 2: How can I confirm if the Boc group has been cleaved?
-
Question: What analytical techniques can I use to monitor Boc deprotection?
-
Answer: The progress of Boc deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected amine will have a different retention factor (Rf) than the Boc-protected starting material. With LC-MS, you will observe a decrease in the mass corresponding to the loss of the Boc group (100.12 g/mol ).
Stability Summary
The expected stability of the key linkages in this compound under different pH conditions is summarized below.
| Linkage | Acidic Conditions (e.g., pH < 4) | Neutral Conditions (e.g., pH 6-8) | Basic Conditions (e.g., pH > 9) |
| Boc-Amine | Labile | Stable | Stable |
| Benzyl Ether | Potentially labile under strong acid | Stable | Stable |
| PEG Ether | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Monitoring Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the deprotection of the Boc group and monitoring the reaction.
Reagents and Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
TLC plates and LC-MS system
Procedure:
-
Dissolve the Boc-protected compound in DCM to a concentration of 0.1-0.3 M and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution. The final concentration of TFA should be between 20-50% (v/v). Caution: This reaction is exothermic and evolves gas; ensure adequate ventilation.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Visualizations
Caption: Stability of this compound under acidic and basic conditions.
Caption: Troubleshooting workflow for unexpected degradation of this compound.
References
PROTAC Technical Support Center: Troubleshooting Low Efficiency with Benzyl-PEG4-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing the Benzyl-PEG4-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low degradation efficiency when using a PROTAC synthesized with a this compound linker?
A1: Low degradation efficiency is a frequent challenge in PROTAC development. Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The primary driver of PROTAC efficacy is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[1][2] The length and flexibility of the PEG4 linker are critical in achieving the correct geometry for this complex.
-
Poor Linker Design and Length: The linker is a crucial determinant of PROTAC efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex.[1][3] A PEG4 linker may not be the optimal length for every target and E3 ligase pair. A linker that is too short can cause steric hindrance, while one that is too long might lead to a non-productive complex.[1]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. While PEG linkers are known to improve solubility, the overall properties of the PROTAC, including the warhead and E3 ligase ligand, may still hinder its ability to cross the cell membrane and reach its intracellular target.
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This phenomenon leads to a bell-shaped dose-response curve where higher concentrations result in decreased degradation.
-
Incorrect E3 Ligase Choice: The selected E3 ligase must be expressed in the cell type of interest and be capable of effectively ubiquitinating the target protein. Most PROTACs utilize VHL or CRBN as the E3 ligase.
Q2: How can I troubleshoot a suspected "Hook Effect" with my PROTAC?
A2: The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations. To confirm and troubleshoot this:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations, including very low (pM to nM) and very high (µM) concentrations. If you observe a bell-shaped curve for target degradation, the hook effect is likely occurring.
-
Biophysical Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinities of your PROTAC to both the target protein and the E3 ligase individually (binary complexes) and together (ternary complex). This can help to understand the thermodynamics of complex formation.
Q3: What are the key considerations when designing a PROTAC with a PEG linker like this compound?
A3: When designing a PROTAC with a PEG linker, consider the following:
-
Linker Length: As demonstrated in various studies, the length of the PEG linker is a critical determinant of PROTAC efficacy. It is often necessary to synthesize a series of PROTACs with different PEG lengths (e.g., PEG2, PEG3, PEG4, PEG5) to empirically determine the optimal length for a specific target and E3 ligase pair.
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties. PEG linkers are used to improve solubility and cell permeability. However, in some cases, more rigid linkers, such as those containing alkyl chains or cyclic structures, may be beneficial for pre-organizing the binding moieties.
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the orientation of the ternary complex. It is advisable to explore different attachment points if initial designs show low efficiency.
Troubleshooting Guide: Low Synthesis Yield
Low yields during the chemical synthesis of your PROTAC can be a significant bottleneck. Here are some common issues and their solutions, particularly relevant when using a this compound linker.
| Problem | Potential Cause | Recommended Solution |
| Low yield in Boc deprotection step | Incomplete reaction due to insufficient acid strength or reaction time. | Use a stronger acid solution, such as 50% TFA in DCM, and ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
| Degradation of acid-sensitive functional groups on the warhead or E3 ligase ligand. | If other functional groups are acid-sensitive, consider using milder deprotection conditions or an alternative protecting group strategy. | |
| Low yield in amide coupling step | Inefficient activation of the carboxylic acid. | Use a more potent coupling reagent like HATU or HCTU, especially for sterically hindered substrates. |
| Inappropriate base or base concentration. | Use a non-nucleophilic base like DIPEA (2-3 equivalents) to avoid side reactions. | |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved. Sonication or gentle heating may be necessary. Consider using a co-solvent. | |
| Steric hindrance between the linker and the binding ligand. | Extend the reaction time or slightly increase the temperature (e.g., to 40-50 °C), monitoring closely for degradation. | |
| Difficult purification of the final PROTAC | Presence of unreacted starting materials and coupling reagents. | Optimize the stoichiometry of the reaction to minimize excess reagents. Use preparative HPLC for final purification to ensure high purity. |
| The amphiphilic nature of PEGylated PROTACs can lead to broad peaks in chromatography. | Experiment with different solvent systems and gradients during HPLC purification. Using a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA is a common starting point. |
Quantitative Data on PROTAC Performance with PEG Linkers
The length of the PEG linker has a significant impact on the degradation efficiency of a PROTAC, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data is representative and compiled from synthesized comparisons in the literature. Actual values are dependent on the specific warhead, E3 ligase ligand, and cell line used. |
Table 2: Impact of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| This table illustrates that for some targets, a longer linker is required to achieve potent degradation. |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Amide Coupling using a Boc-Protected PEG4 Linker
This protocol outlines a general two-step synthesis for a PROTAC using a Boc-protected PEG4 linker, such as this compound.
Step 1: Boc Deprotection of the Linker
-
Dissolve the this compound linker (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.
Step 2: Amide Coupling to the Warhead (or E3 Ligase Ligand)
-
Dissolve the carboxylic acid-functionalized warhead (or E3 ligase ligand) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected Benzyl-PEG4-amine linker from Step 1 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the linker-warhead conjugate.
Step 3: Final Amide Coupling to the E3 Ligase Ligand (or Warhead)
-
Repeat the amide coupling procedure described in Step 2, using the linker-warhead conjugate and the carboxylic acid-functionalized E3 ligase ligand (or warhead).
-
Purify the final PROTAC product by preparative HPLC to obtain a high-purity compound.
Visualizations
References
side reactions of Benzyl-PEG4-Boc and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Benzyl-PEG4-Boc in their experiments.
Troubleshooting Guide
Issue: Incomplete reaction or low yield when using this compound.
| Question | Possible Cause | Solution |
| Why is my coupling reaction with the Boc-protected amine not proceeding to completion? | Steric Hindrance: The bulky Boc protecting group and the PEG linker can cause steric hindrance, slowing down the reaction. | - Increase the reaction time and/or temperature. - Use a larger excess of the coupling reagents. - Consider a more active coupling agent. |
| Inadequate Activation: The carboxylic acid group you are trying to couple may not be sufficiently activated. | - Ensure your activating agents (e.g., HATU, HBTU) are fresh and anhydrous. - Optimize the activation time before adding the this compound. | |
| Poor Solubility: this compound or other reactants may have limited solubility in the chosen solvent. | - The PEG4 linker enhances water solubility, but consider co-solvents like DMF or NMP for organic-soluble reactants.[1] |
Issue: Observation of unexpected side products in the mass spectrum after Boc deprotection.
| Question | Side Product Identity | Mechanism of Formation | Prevention Strategy |
| An unexpected mass corresponding to the addition of 56 Da is observed. | t-Butylated product | The tert-butyl cation generated during acidic cleavage of the Boc group can alkylate nucleophilic residues (e.g., Trp, Met, Cys, Tyr) on your molecule.[2] | - Use a scavenger cocktail during deprotection. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), thioanisole, and water.[2][3] - A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4] |
| A mass corresponding to the loss of the benzyl group is observed. | Debenzylated product | While the benzyl group is primarily cleaved by hydrogenolysis, strong acidic conditions (especially with prolonged reaction times or elevated temperatures) can lead to its cleavage. | - Use milder acidic conditions for Boc deprotection (e.g., lower concentration of TFA, shorter reaction time). - Perform the deprotection at a lower temperature (e.g., 0 °C). - The Boc/Bn protection strategy is considered quasi-orthogonal; Boc is cleaved by acid while Bn is removed by hydrogenolysis, allowing for selective deprotection. |
| Products indicating PEG linker degradation are seen. | Oxidized PEG chain | The polyether backbone of the PEG linker can be susceptible to oxidative degradation. | - Avoid harsh oxidizing agents in your reaction scheme. - Degas your solvents to remove dissolved oxygen, especially for long reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound?
The main side reactions occur during the deprotection of the Boc group. The most common is the alkylation of nucleophilic functional groups on your substrate by the tert-butyl cation that is formed. Another potential, though less common, side reaction is the acid-catalyzed cleavage of the benzyl ether.
Q2: How can I avoid the t-butylation of my product during Boc deprotection?
The most effective way to prevent t-butylation is to use scavengers in your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate. Commonly used scavengers include triethylsilane (TES), triisopropylsilane (TIS), water, and thioanisole.
Q3: Is the benzyl group stable to the acidic conditions required for Boc deprotection?
Generally, the benzyl group is stable to the acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA). This allows for the orthogonal removal of the Boc group in the presence of a benzyl group. However, very strong acidic conditions, elevated temperatures, or prolonged reaction times can lead to the cleavage of the benzyl ether. It is recommended to use the mildest conditions necessary for complete Boc deprotection.
Q4: Is the PEG4 linker stable during my experimental procedures?
The ether linkages in the PEG4 chain are generally stable to a wide range of acidic and basic conditions commonly used in peptide synthesis and bioconjugation. However, the PEG backbone can be susceptible to oxidative degradation. It is advisable to avoid strong oxidizing agents and to use degassed solvents for sensitive reactions.
Q5: What is the recommended storage condition for this compound?
It is recommended to store this compound at -20°C in a dry, dark environment to prevent degradation.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Conjugate
Objective: To remove the Boc protecting group from a molecule conjugated to this compound while minimizing side reactions.
Materials:
-
This compound conjugated substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), reaction grade
-
Scavenger cocktail (e.g., Triisopropylsilane (TIS) and Water)
-
Cold diethyl ether
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the this compound conjugated substrate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Slowly add the cleavage cocktail to the reaction mixture under an inert atmosphere (Nitrogen or Argon).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Dry the final product under vacuum.
Protocol 2: Hydrogenolysis for Benzyl Group Cleavage
Objective: To selectively remove the benzyl protecting group while the Boc group remains intact.
Materials:
-
This compound conjugated substrate (with Boc group intact)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Celite® or a membrane filter
Procedure:
-
Dissolve the benzyl-protected substrate in methanol or ethanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Securely attach a hydrogen balloon to the flask or set up the hydrogenation apparatus according to the manufacturer's instructions.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the filter pad with the reaction solvent (methanol or ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected product.
Visualizations
References
Technical Support Center: Purification of Benzyl-PEG4-Boc Conjugates
Welcome to the technical support center for the purification of Benzyl-PEG4-Boc conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary methods for purifying this compound conjugates are silica gel flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). Liquid-liquid extraction can also be employed as a preliminary purification step to remove certain impurities. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Q2: Which chromatographic technique is recommended for achieving high purity?
A2: For achieving high purity, preparative RP-HPLC is generally the preferred method. It offers higher resolution compared to flash chromatography and is effective at separating the target compound from closely related impurities.[1]
Q3: What are the likely impurities in a crude this compound reaction mixture?
A3: Common impurities may include unreacted starting materials (e.g., Benzyl-PEG4-alcohol and di-tert-butyl dicarbonate), byproducts from the Boc protection reaction, and potentially small amounts of PEG oligomers with different chain lengths if the starting PEG material was not monodisperse.
Q4: How can I monitor the progress of the purification?
A4: The progress of column chromatography can be monitored using thin-layer chromatography (TLC). For HPLC, fractions are collected based on the UV chromatogram, typically monitoring at around 254 nm for the benzyl group. The purity of the collected fractions should be confirmed by analytical HPLC or LC-MS.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound conjugates.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product loss during liquid-liquid extraction. | The polarity of this compound can lead to some solubility in the aqueous phase. To minimize this, use a less polar organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and saturate the aqueous phase with salt (brine) to decrease the solubility of the organic product in water. |
| Co-elution with impurities during column chromatography. | Optimize the solvent system. For silica gel chromatography, a gradient elution with a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane) is recommended.[1] For RP-HPLC, a shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve separation. |
| Incomplete elution from the chromatography column. | The polar nature of the PEG chain can cause the compound to adhere to the stationary phase. For silica gel, adding a small percentage of a more polar solvent like methanol to the elution system can help. For RP-HPLC, ensure the final organic phase concentration is high enough to elute the compound. |
| Product degradation. | The Boc protecting group is sensitive to strong acids.[2] Ensure that all solvents and reagents used during purification are neutral or buffered if necessary. Avoid prolonged exposure to acidic conditions. |
Issue 2: Poor Separation of Product and Impurities
| Potential Cause | Troubleshooting Step |
| Inappropriate stationary phase for chromatography. | For flash chromatography, standard silica gel is typically used. For RP-HPLC, a C18 column is a good starting point. If co-elution is an issue, trying a different stationary phase (e.g., a C8 column or a phenyl-hexyl column for RP-HPLC) may provide different selectivity. |
| Suboptimal mobile phase composition. | Systematically vary the solvent composition. For silica gel, explore different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). For RP-HPLC, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and ensure the mobile phase is adequately buffered if pH control is necessary. |
| Column overloading. | Overloading the column can lead to broad peaks and poor separation. Reduce the amount of crude material loaded onto the column. For flash chromatography, a general rule is to load an amount of crude material that is 1-5% of the mass of the silica gel. |
| Inconsistent TLC to column gradient transfer. | The solvent system used for TLC may not directly translate to the column. Use a slightly less polar solvent system for the column than what gives the desired Rf on the TLC plate to account for the larger volume of stationary phase. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: Purification by Silica Gel Flash Chromatography
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Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane). Wet-pack a column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Alternatively, for oily crude products, adsorb the material onto a small amount of silica gel, dry it, and dry-load it onto the column.[1]
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Elution: Begin elution with the non-polar solvent and gradually increase the polarity by introducing a polar solvent (e.g., methanol). A shallow gradient, such as 0-10% methanol in dichloromethane, is recommended.
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Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The product can be visualized by UV light (due to the benzyl group) and/or by staining with potassium permanganate.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: High-Purity Purification by Preparative RP-HPLC
-
Column and Mobile Phase: Use a C18 preparative column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, both containing a small amount of an additive such as 0.1% trifluoroacetic acid (TFA) to improve peak shape.
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Gradient Optimization: Based on analytical HPLC, develop a gradient elution method. A typical starting gradient could be 30-70% acetonitrile in water over 30 minutes.
-
Sample Preparation and Injection: Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase composition and inject it onto the equilibrated column.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal (e.g., at 254 nm).
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Product Isolation: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the final product.
Data Presentation
The following table provides a template for summarizing the purification results for this compound. Example data for a similar compound is provided for illustrative purposes.
| Purification Method | Starting Material (mg) | Pure Product (mg) | Yield (%) | Purity (%) |
| Silica Gel Flash Chromatography | 500 | 350 | 70 | >95 |
| Preparative RP-HPLC | 100 | 85 | 85 | >99 |
Visualization of Workflows
References
Technical Support Center: Optimizing PROTAC Efficacy and Stability by Modulating Linker Length
Welcome to the PROTAC Linker Optimization Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of linker length on PROTAC (Proteolysis Targeting Chimera) efficacy and stability.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their PROTAC development experiments, with a focus on linker-related challenges.
Issue 1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but fails to induce significant target degradation.
Potential Linker-Related Causes and Troubleshooting Steps:
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Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] Conversely, a linker that is too long or overly flexible can lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1][2]
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Troubleshooting:
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Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to identify the optimal linker length.[3] Even minor changes in linker length can significantly impact degradation efficacy. Alkyl and polyethylene glycol (PEG) linkers are commonly used for this purpose due to their synthetic tractability.
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Modify Linker Composition: Introduce more rigid elements (e.g., piperazine, piperidine, alkynes) or flexible components into the linker to alter conformational dynamics and potentially favor a productive ternary complex.
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Evaluate Ternary Complex Formation Directly: Employ biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.
-
-
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.
-
Troubleshooting:
-
Assess Cell Permeability: Utilize cellular uptake and efflux assays to determine if your PROTAC is effectively entering the target cells.
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Improve Solubility: Incorporate hydrophilic elements like PEG into the linker to enhance aqueous solubility.
-
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 enzyme.
-
Troubleshooting:
-
Computational Modeling: Use in silico modeling to predict the structure of the ternary complex and guide the design of linkers that promote a productive orientation.
-
Vary Linker Attachment Points: The site of linker conjugation on both the target-binding ligand and the E3 ligase ligand is crucial for achieving a productive ternary complex geometry.
-
-
Troubleshooting Workflow for Poor Degradation Activity
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Issue 2: A significant "hook effect" is observed, limiting the therapeutic window of my PROTAC.
The "hook effect" occurs at high PROTAC concentrations, where the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency.
Strategies to Mitigate the Hook Effect with Linker Optimization:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex even at higher concentrations.
-
Troubleshooting:
-
Systematic Linker Modification: Synthesize and test a series of PROTACs with varied linker lengths and compositions to identify a linker that maximizes ternary complex stability.
-
Biophysical Analysis: Use techniques like SPR or ITC to quantify the cooperativity of ternary complex formation for different linker designs.
-
-
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.
-
Troubleshooting:
-
Incorporate Rigid Moieties: Introduce cyclic structures (e.g., piperazine, piperidine) or alkynes into the linker to decrease its flexibility.
-
-
Issue 3: My PROTAC has low metabolic stability.
PROTACs, being large molecules, are susceptible to metabolic degradation, primarily by enzymes in the liver and blood. The linker is often a site of metabolic modification.
Linker-Related Strategies to Enhance Metabolic Stability:
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Incorporate Stable Chemical Motifs: Replace metabolically labile groups within the linker with more stable ones. For example, long, flexible alkyl or PEG chains can be more prone to enzymatic degradation. Introducing cycloalkanes (e.g., piperidine, piperazine) or aromatic rings can enhance metabolic stability.
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Modify Linker Attachment Points: The way the linker is connected to the two ligands can influence its susceptibility to metabolic enzymes. Exploring different attachment points can sometimes shield metabolically vulnerable sites.
Workflow for Addressing Low Metabolic Stability
Caption: Workflow for addressing low PROTAC metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. The ideal length must be determined empirically for each new system. For instance, in one study on estrogen receptor (ER)-α targeting PROTACs, a 16-atom linker was found to be optimal. In contrast, for TBK1 degradation, linkers shorter than 12 atoms were inactive, while those between 12 and 29 atoms showed submicromolar potency, with a 21-atom linker being the most effective.
Q2: How does linker composition, beyond length, affect PROTAC performance?
Linker composition is critical as it influences a PROTAC's solubility, cell permeability, and metabolic stability.
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PEG linkers are often used to improve solubility and can enhance cell permeability.
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Alkyl chains are synthetically accessible and provide flexibility.
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Rigid linkers containing motifs like piperazine, piperidine, or alkynes can improve the stability of the ternary complex and reduce the entropic penalty upon binding.
Q3: Can changing the linker length affect the selectivity of a PROTAC?
Yes, altering the linker length can impart selectivity for degrading different proteins. For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation.
Q4: What are the most common linker motifs used in PROTAC design?
The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths. Approximately 55% of linkers in a surveyed database contained PEG, and 30% contained alkyl chains. Other common motifs include alkynes, triazoles, and saturated heterocycles like piperazine and piperidine.
Data Presentation
Table 1: Effect of Linker Length on Estrogen Receptor (ER)α Degradation
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells | Reference |
| PROTAC with 9-atom linker | 9 | 140 | |
| PROTAC with 16-atom linker | 16 | 26 |
Table 2: Effect of Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | - | |
| 21 | 3 | 96 | |
| 29 | 292 | 76 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Quantification
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Methodology:
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Cell Culture and Treatment:
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Plate cells at an appropriate density and allow them to adhere overnight.
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Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
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-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Capture the chemiluminescent signal using an imaging system.
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Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity.
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Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.
Methodology:
-
Immobilization:
-
Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
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-
Binary Interaction Analysis:
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Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).
-
Separately, inject a series of concentrations of the other protein partner (the one not immobilized) to confirm there is no non-specific binding.
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-
Ternary Complex Analysis:
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Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner over the sensor chip.
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The resulting sensorgrams will reflect the formation of the ternary complex. Analyze the data to determine the affinity of the second protein partner to the binary complex and to assess cooperativity.
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Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Methodology:
-
Preparation:
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Prepare a stock solution of the test PROTAC and control compounds (positive and negative) in a suitable organic solvent (e.g., DMSO).
-
Prepare a reaction mixture containing human liver microsomes and NADPH in a phosphate buffer (pH 7.4).
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-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test PROTAC or control compound.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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-
Quenching and Sample Preparation:
-
Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
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Centrifuge the samples to precipitate proteins and collect the supernatant.
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-
LC-MS/MS Analysis:
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Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
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Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
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PROTAC Mechanism of Action
References
Validation & Comparative
The PROTAC Linker Landscape: A Comparative Guide to Benzyl-PEG4-Boc and Other PEG-Based Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of a PROTAC. Among the diverse array of linker strategies, polyethylene glycol (PEG) linkers are the most common, prized for their ability to enhance solubility and provide synthetic versatility.[1] This guide provides a comprehensive comparison of Benzyl-PEG4-Boc, a commercially available PEG-based linker, with other PEG and non-PEG linkers used in PROTAC design, supported by experimental data and detailed methodologies.
The Strategic Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a key determinant of its biological activity. Its length, composition, and flexibility influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.[1]
Comparative Analysis of Linker Performance
The choice of linker can significantly impact the degradation efficiency (DC50 and Dmax) and cell permeability of a PROTAC. Below, we present a comparative analysis of different linker types based on data from various studies.
Flexible Linkers: The Versatility of PEG and Alkyl Chains
Flexible linkers, predominantly PEG and alkyl chains, are the most widely used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modulated.[2]
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility of the often large and hydrophobic PROTAC molecules. Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[1]
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. However, they are generally more hydrophobic than PEG linkers, which can sometimes negatively impact solubility.[1]
The Benzyl Moiety in PEG Linkers: The incorporation of a benzyl group into a PEG linker, as seen in this compound, can offer distinct advantages. The benzyl group can introduce a degree of rigidity and provide opportunities for beneficial hydrophobic and π-stacking interactions with the E3 ligase or the target protein. For instance, in the development of SMARCA2/4 degraders, replacing a standard PEG linkage with a benzyl group was shown to improve hydrophobic interactions and exploit a potential π-stacking with tyrosine 98 (Y98) in the VHL E3 ligase.
Table 1: Comparison of BRD4 Degradation with Different Linker Types
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG (2 PEG units) | 0.4 | >95 | |
| BRD4 | CRBN | Alkyl/Ether (Varying Lengths) | Submicromolar to micromolar | Variable | |
| BRD4 | VHL | PEG (Varying Lengths) | Submicromolar | >90 | |
| SMARCA2/4 | VHL | PEG | 250-300 | 65-70 | |
| SMARCA2/4 | VHL | Benzyl-containing | Improved potency (data not quantified) | - |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Rigid Linkers: Enhancing Potency through Conformational Constraint
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability. However, a poorly designed rigid linker can also hinder the formation of a productive ternary complex.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.
Protocol 1: PROTAC Synthesis using a Boc-Protected PEG Linker
This protocol outlines the general steps for synthesizing a PROTAC using an amine-functionalized E3 ligase ligand, a carboxylic acid-functionalized target protein ligand, and a Boc-protected PEG linker like this compound.
Step 1: Coupling of E3 Ligase Ligand to the Linker
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Dissolve the amine-containing E3 ligase ligand (1.0 eq) and a suitable activated form of the this compound linker (e.g., pre-activated as an NHS ester or tosylate) (1.1 eq) in an anhydrous solvent such as DMF.
-
Add a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected E3 ligase ligand-linker conjugate in a suitable solvent like dichloromethane (DCM).
-
Add an acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.
Step 3: Coupling of Target Protein Ligand
-
Dissolve the carboxylic acid-containing target protein ligand (1.0 eq), the deprotected E3 ligase ligand-linker (1.0 eq), and a peptide coupling reagent like HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the steps to quantify the degradation of a target protein, such as BRD4, in cultured cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed a human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or α-Tubulin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to assess the passive permeability of a compound.
-
Preparation of the PAMPA Plate:
-
A 96-well filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
The solvent is allowed to evaporate.
-
-
Assay Procedure:
-
The acceptor plate is filled with a buffer solution.
-
The donor plate is placed on top of the acceptor plate.
-
The test PROTAC is added to the donor wells.
-
The plate assembly is incubated for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS or UV-Vis spectroscopy.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.
-
Conclusion
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders. PEG-based linkers, including this compound, offer a versatile platform for optimizing PROTAC properties. The inclusion of a benzyl group can provide advantageous structural constraints and interactions. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of new therapeutic agents.
References
A Comparative Analysis of Benzyl-Protected Groups Versus Other Common Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an objective comparison of the benzyl (Bn) protecting group with other widely used alternatives for hydroxyl, amino, and other functional groups. By presenting key performance data, detailed experimental protocols, and logical workflows, this document aims to facilitate the rational design of synthetic routes.
The benzyl group is a robust and versatile protecting group, widely employed due to its general stability across a broad spectrum of reaction conditions, including acidic and basic media.[1][2] However, its efficacy relative to other protecting groups is highly dependent on the specific chemical context of the substrate and the desired synthetic transformations. This guide presents a comparative analysis of the benzyl group against other common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), silyl ethers (e.g., TBDMS), and p-methoxybenzyl (PMB).
Comparative Analysis of Key Features
The choice of a protecting group is governed by factors such as its stability under various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups present in the molecule.[3][4]
Stability Towards Reaction Conditions
A critical consideration in multi-step synthesis is the stability of the protecting group to a range of reagents and conditions. The benzyl group is known for its high stability towards both acidic and basic conditions.[2]
| Protecting Group | Acid Stability | Base Stability | Reductive Stability (H₂, Pd/C) | Oxidative Stability (e.g., DDQ) |
| Benzyl (Bn) | Stable | Stable | Labile | Stable (generally) |
| tert-Butoxycarbonyl (Boc) | Labile | Stable | Stable | Stable |
| Benzyloxycarbonyl (Cbz) | Stable (generally) | Stable | Labile | Stable |
| TBDMS | Labile | Stable | Stable | Stable |
| p-Methoxybenzyl (PMB) | Labile | Stable | Labile | Labile |
This table provides a generalized overview. Specific reaction conditions can influence stability.
Deprotection Methods
The ability to selectively remove a protecting group under mild conditions is paramount. The benzyl group offers several deprotection strategies, with catalytic hydrogenolysis being the most common.
| Protecting Group | Primary Deprotection Method | Reagents | Byproducts |
| Benzyl (Bn) | Catalytic Hydrogenolysis | H₂, Pd/C | Toluene |
| Dissolving Metal Reduction | Na, NH₃ (l) | Toluene | |
| Oxidative Cleavage | DDQ (for activated Bn ethers) | Benzaldehyde | |
| tert-Butoxycarbonyl (Boc) | Acidolysis | TFA, HCl | Isobutylene, CO₂ |
| Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ |
| TBDMS | Fluoride Ion Cleavage | TBAF, HF | Silyl fluoride, Alcohol |
| p-Methoxybenzyl (PMB) | Oxidative Cleavage | DDQ, CAN | p-Anisaldehyde |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a model primary alcohol (benzyl alcohol) are provided below to illustrate the practical application of these protecting groups.
Protocol 1: Benzylation of an Alcohol (Williamson Ether Synthesis)
This protocol describes the protection of a hydroxyl group as a benzyl ether.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This is a common and mild method for the cleavage of benzyl ethers.
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in MeOH or EtOH.
-
Carefully add Pd/C to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Visualization of Key Concepts
Diagrams created using Graphviz (DOT language) are provided to illustrate important concepts in protecting group chemistry.
Conclusion
The benzyl protecting group is a powerful tool in organic synthesis due to its robustness and versatile deprotection methods. However, for complex molecules requiring multiple, selectively addressable functional groups, a careful consideration of orthogonality is paramount. Silyl ethers, with their fluoride-mediated cleavage, provide an excellent orthogonal partner to benzyl ethers. For acid-sensitive substrates, other protecting groups like PMB, which can be removed under oxidative conditions, offer valuable alternatives. The selection of an appropriate protecting group should always be guided by the specific requirements of the synthetic route, including the stability of the substrate and the compatibility with other functional groups and reagents.
References
Validating BRD4 Degradation: A Comparative Guide for a Benzyl-PEG4-Boc Based PROTAC
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the efficacy of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), utilizing a Benzyl-PEG4-Boc linker. While specific experimental data for a BRD4 PROTAC with this exact linker is not publicly available, this guide presents a model workflow and comparative data from well-characterized BRD4 PROTACs with similar polyethylene glycol (PEG)-based linkers.
Introduction to BRD4 and PROTAC Technology
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription. Its involvement in the expression of key oncogenes, such as c-Myc, makes it a prime therapeutic target in various cancers.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest. These heterobifunctional molecules consist of a ligand that binds to the target protein (in this case, BRD4), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the cell's proteasome. The linker, a critical component, influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. PEG linkers are commonly employed to enhance the physicochemical properties of PROTACs.
Hypothetical BRD4 PROTAC with a Benzyl-PEG4 Linker
For the purpose of this guide, we will consider a hypothetical BRD4 PROTAC, herein named "BRD4-Degrader-BP4," which incorporates a benzyl-PEG4 linker. The Boc (tert-butyloxycarbonyl) group is a protecting group typically used during synthesis and would be removed to yield the final, active PROTAC.
Performance Comparison with Alternative BRD4 Degraders
The efficacy of BRD4-Degrader-BP4 would be evaluated against established BRD4 degraders, such as MZ1 and ARV-825, which utilize different PEG-based linkers. The key performance indicators are the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: Representative Performance Data of BRD4 PROTACs
| Compound | Target Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | IC50 (nM) |
| BRD4-Degrader-BP4 (Hypothetical) | JQ1 derivative | Pomalidomide | Benzyl-PEG4 | Various | To be determined | To be determined |
| MZ1 | JQ1 | VHL-1 | PEG | HeLa | ~10 | ~25 |
| ARV-825 | OTX015 | Pomalidomide | PEG | Burkitt's Lymphoma | <1 | ~5 |
| dBET1 | JQ1 | Thalidomide | PEG | MV4;11 | ~2 | ~8 |
Note: The DC50 and IC50 values are approximate and can vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the validation of a novel PROTAC. Below are the key experimental protocols.
Western Blotting for BRD4 Degradation
This assay directly measures the reduction in BRD4 protein levels following treatment with the PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 293T, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 1, 10, 100, 1000 nM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
Cell Viability Assay
This assay assesses the functional consequence of BRD4 degradation on cell proliferation and survival.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BRD4 PROTAC. Include a vehicle control.
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
4. Viability Measurement (using a reagent like CellTiter-Glo®):
-
Add the viability reagent to each well.
-
Measure the luminescence, which is proportional to the amount of ATP and thus indicates the number of viable cells.
5. Data Analysis:
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Mechanism of action of a BRD4 PROTAC.
A Head-to-Head Comparison: Benzyl-PEG4-Boc Moiety vs. Alkyl Chain Linkers in Antibody-Drug Conjugate Design
For researchers, scientists, and drug development professionals, the linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice between a hydrophilic, multifaceted linker and a simple hydrophobic one can profoundly impact an ADC's stability, pharmacokinetics, and ultimately, its clinical success. This guide provides an objective comparison between ADCs incorporating a hydrophilic Benzyl-PEG4 moiety and those utilizing traditional alkyl chain linkers, supported by established principles and experimental data from analogous systems.
The linker in an ADC is not merely a tether; it is a sophisticated chemical entity that must maintain the bond between the antibody and the cytotoxic payload in systemic circulation while ensuring efficient payload release at the tumor site.[1] Its design dictates the ADC's overall physicochemical properties, including solubility and stability.[2] A central challenge in ADC development is managing the hydrophobicity of many potent payloads, which can lead to aggregation, rapid clearance, and off-target toxicity.[3][4]
This guide contrasts two distinct linker philosophies: the integration of a hydrophilic, flexible polyethylene glycol (PEG) chain, often combined with functional groups like benzyl rings, versus the use of more rigid, hydrophobic alkyl chains.
Core Distinctions: Hydrophilicity and Functional Roles
The fundamental difference between a Benzyl-PEG4 containing linker and an alkyl chain linker lies in their hydrophilicity and structural contributions.
-
Benzyl-PEG4 Linkers : These linkers introduce a discrete chain of four polyethylene glycol units, which imparts significant hydrophilicity.[5] This PEG chain creates a hydration shell around the payload, which can enhance the ADC's solubility, prevent aggregation, and improve its pharmacokinetic (PK) profile. The benzyl group is often part of a self-immolative spacer, such as the widely used p-aminobenzyl carbamate (PABC) system. In this context, following an enzymatic cleavage event (e.g., by cathepsin B), the benzyl group facilitates a spontaneous 1,6-elimination reaction that releases the payload in its unmodified, active form. The Boc (tert-butyloxycarbonyl) group is a protecting group used during synthesis and is not part of the final linker structure in the ADC.
-
Alkyl Chain Linkers : These are typically hydrophobic linkers, such as those based on succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which contains a cyclo-alkyl core. While highly stable, their hydrophobicity can exacerbate the aggregation issues associated with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs). This can lead to faster clearance from circulation and reduced efficacy.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from studies comparing ADCs with hydrophilic PEG linkers against those with hydrophobic (alkyl-like) linkers. While direct data for a "Benzyl-PEG4-Boc" linker is not available, the principles of PEGylation are well-documented.
Table 1: Impact of Linker Hydrophilicity on ADC Physicochemical Properties
| Feature | Hydrophilic PEG Linkers (e.g., PEG4) | Hydrophobic Alkyl Linkers (e.g., SMCC-type) | Reference(s) |
| Solubility & Aggregation | Significantly reduces aggregation, even at high DARs (e.g., DAR 8). | Prone to aggregation, especially with hydrophobic payloads, limiting achievable DAR to ~4. | |
| Achievable DAR | Higher DARs are possible without compromising stability. | Typically limited to lower DARs to avoid aggregation and maintain solubility. | |
| Immunogenicity | Generally low, as PEG can mask immunogenic epitopes. | Can potentially be more immunogenic. |
Table 2: Comparison of Pharmacokinetic and Efficacy Profiles
| Parameter | Hydrophilic PEG Linkers | Hydrophobic Alkyl Linkers | Reference(s) |
| Plasma Half-Life (t½) | Generally extended due to reduced clearance. | Shorter half-life due to faster clearance, often associated with aggregation. | |
| Area Under the Curve (AUC) | Increased, indicating greater systemic exposure. | Lower, indicating less systemic exposure. | |
| In Vitro Cytotoxicity (IC50) | Maintained or slightly reduced due to steric hindrance. | Potency is payload-dependent. | |
| In Vivo Efficacy | Often superior due to improved PK, leading to greater tumor accumulation. | Efficacy can be limited by poor PK and rapid clearance. | |
| Off-Target Toxicity | Can be reduced due to improved PK and less non-specific uptake. | Hydrophobicity can lead to increased non-specific uptake and off-target toxicity. |
Mandatory Visualization
Below are diagrams illustrating key concepts related to ADC linkers.
References
A Comparative Guide to LC-MS Characterization of Antibody-Linker Conjugates
The development of antibody-linker conjugates, particularly antibody-drug conjugates (ADCs), as targeted therapeutics has necessitated robust analytical methods for their comprehensive characterization. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a cornerstone technique, providing critical insights into the quality attributes that govern the efficacy and safety of these complex biomolecules. This guide offers a comparative overview of the most prevalent LC-MS methodologies for the characterization of antibody-linker conjugates, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.
Comparison of Key LC-MS Techniques
The choice of LC-MS methodology is dictated by the specific quality attribute being assessed, the nature of the antibody-linker conjugate, and the desired level of structural detail. The following table summarizes the key characteristics of the four most common techniques.
| Feature | Native SEC-MS | Denaturing RPLC-MS | HIC-UV | Native RPLC-MS (nRPLC-MS) |
| Primary Application | Intact mass analysis, DAR determination for non-covalent conjugates, aggregation analysis | Subunit analysis (reduced ADC), DAR determination for covalent conjugates, positional isomer separation | DAR determination, drug load distribution | Intact mass analysis, DAR determination for both covalent and non-covalent conjugates, positional isomer separation |
| Preservation of Native Structure | Yes | No | Yes | Yes |
| MS Compatibility | High | High | Low (requires offline fraction collection or MS-compatible salts) | High |
| Resolution of DAR Species | Low (relies on MS for differentiation) | High (for subunits) | High | High |
| Resolution of Positional Isomers | No | Moderate to High | Low | Moderate to High[1][2] |
| Key Advantage | Preserves non-covalent interactions | High resolution of subunits | "Gold standard" for DAR distribution with UV detection | Combines native analysis with high-resolution separation and direct MS coupling[1][2] |
| Key Limitation | Limited chromatographic separation of DAR species | Can dissociate non-covalently linked ADCs | Incompatible with standard MS buffers | Newer technique, requires specific column chemistries |
Quantitative Data Summary
The accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for ADCs. The following table presents a summary of reported DAR values for the commercial ADC, brentuximab vedotin, determined by different analytical techniques.
| Analytical Technique | Average DAR | Reference |
| HIC-UV | 3.7 | [3] |
| Native SEC-MS | Comparable to HIC-UV | |
| Denaturing RPLC-MS (reduced) | 3.0 ± 0.1 | |
| Native RPLC-MS | Comparable to HIC |
Note: The slight variations in DAR values can be attributed to different batches of the ADC, instrument calibration, and data processing methods.
Experimental Workflows and Logical Relationships
The selection of an appropriate analytical workflow depends on the specific information required. The following diagrams illustrate the typical experimental workflows for the characterization of antibody-linker conjugates.
Caption: Overview of analytical workflows for ADC characterization.
Caption: Decision tree for selecting an LC-MS technique.
Detailed Experimental Protocols
Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)
This method is ideal for determining the intact mass of the antibody-linker conjugate and for analyzing non-covalently bound conjugates, as it preserves the native structure.
Sample Preparation:
-
Dilute the antibody-linker conjugate sample to a final concentration of 1-5 mg/mL in a non-denaturing, MS-compatible buffer such as 100 mM ammonium acetate (pH 6.9).
-
If necessary, perform deglycosylation prior to analysis to reduce spectral complexity.
LC Conditions:
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm (or equivalent).
-
Mobile Phase: Isocratic elution with 50-100 mM ammonium acetate.
-
Flow Rate: 0.1-0.25 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 1-10 µL.
MS Conditions (Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0-3.5 kV.
-
Cone Voltage: 120-180 V (optimize for specific conjugate).
-
Source Temperature: 80-100 °C.
-
Desolvation Temperature: 250-450 °C.
-
Mass Range: m/z 1000-10000.
-
Data Acquisition: Acquire data in continuum mode.
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact antibody-linker conjugate species.
-
Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative intensities in the deconvoluted spectrum.
Denaturing Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
This technique is employed for the analysis of reduced antibody-linker conjugates, providing high-resolution separation of the light and heavy chains and enabling the determination of drug load on each subunit.
Sample Preparation:
-
Reduce the antibody-linker conjugate by incubation with a reducing agent such as dithiothreitol (DTT) at a final concentration of 10 mM at 37-60 °C for 30-60 minutes.
-
Dilute the reduced sample in the initial mobile phase.
LC Conditions:
-
Column: A C4 or C8 reversed-phase column suitable for protein separations (e.g., Agilent AdvanceBio mAb RP C4).
-
Mobile Phase A: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% formic acid or 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from approximately 20-60% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 70-80 °C to improve peak shape and recovery.
MS Conditions (Q-TOF):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 30-70 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
Mass Range: m/z 500-4000.
-
Data Acquisition: Acquire data in continuum mode.
Data Analysis:
-
Deconvolute the mass spectra corresponding to the light and heavy chain peaks.
-
Determine the mass of the unconjugated and conjugated chains to identify the number of drugs attached to each.
-
Calculate the average DAR based on the relative abundance of the different drug-loaded light and heavy chains.
Hydrophobic Interaction Chromatography with UV Detection (HIC-UV)
HIC is considered the gold standard for determining the drug load distribution of ADCs, separating species based on their hydrophobicity.
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in the high-salt mobile phase (Mobile Phase A).
LC Conditions:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, often containing a small percentage of an organic modifier like isopropanol (e.g., 20%).
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute species with increasing hydrophobicity.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
Data Analysis:
-
Integrate the peak areas for each species corresponding to a different drug load (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each DAR species from the relative peak areas.
-
The average DAR is calculated as the weighted average of the DAR values of each species.
Native Reversed-Phase Liquid Chromatography-Mass Spectrometry (nRPLC-MS)
This innovative technique combines the advantages of native analysis with the high-resolution separation of reversed-phase chromatography and direct MS compatibility.
Sample Preparation:
-
Dilute the ADC sample in the initial mobile phase.
LC Conditions:
-
Column: A column with a bonded phase of low hydrophobicity, such as poly(methyl methacrylate).
-
Mobile Phase A: 50 mM ammonium acetate in water.
-
Mobile Phase B: 50 mM ammonium acetate in an isopropanol/water mixture.
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: Ambient.
MS Conditions (High-Resolution MS, e.g., Orbitrap):
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5-4.0 kV.
-
Source Conditions: Optimized to maintain the native structure (gentle source conditions).
Data Analysis:
-
Deconvolute the mass spectra for each chromatographically resolved peak to identify the intact mass and DAR of each species.
-
This technique can also resolve positional isomers, which will appear as distinct peaks with the same mass.
Conclusion
The characterization of antibody-linker conjugates is a multifaceted process that requires a suite of orthogonal analytical techniques. LC-MS plays a pivotal role in this process, offering a range of methodologies to probe different aspects of these complex molecules. While HIC-UV remains a robust method for DAR determination, the direct coupling of native separation techniques like SEC and the emerging nRPLC with high-resolution mass spectrometry provides a more comprehensive and efficient approach to characterization. The choice of the most suitable technique will depend on the specific characteristics of the antibody-linker conjugate and the analytical question at hand. This guide provides a framework for researchers to make informed decisions and implement appropriate LC-MS strategies for the successful development of these promising therapeutics.
References
- 1. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody–Drug Conjugates (ADCs) Characterization and Drug–Antibody Ratio (DAR) Assessment | CoLab [colab.ws]
- 3. agilent.com [agilent.com]
The Impact of PEGylation on Protein Stability: A Comparative Guide
The covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. This modification can significantly improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition.[1][2] This guide provides a comparative analysis of the effects of PEGylation on protein stability, supported by experimental data and detailed methodologies for key assessment techniques.
Enhanced Thermal Stability of PEGylated Proteins
One of the key benefits of PEGylation is the enhancement of a protein's thermal stability. This is often quantified by measuring the melting temperature (Tm), the temperature at which 50% of the protein is denatured. Differential Scanning Calorimetry (DSC) is a powerful technique used to determine the Tm by measuring the heat absorbed by a protein solution as the temperature is increased.[3][4]
Comparative Thermal Stability Data
The following table summarizes the impact of PEGylation on the thermal stability of two model proteins, Lysozyme and Granulocyte Colony-Stimulating Factor (G-CSF), as determined by DSC.
| Protein | Modification | Melting Temperature (Tm) (°C) | Change in Tm (°C) | Reference |
| Lysozyme | Unmodified | 71.9 - 73.5 | - | [5] |
| PEGylated (5 kDa PEG) | 76.3 | +2.8 to +4.4 | ||
| Lysozyme | Unmodified | 202 | - | |
| PEGylated (20 kDa PEG) | 222 | +20 | ||
| Met-G-CSF | Unmodified | ~56 | - | |
| PEGylated (Met1-PEG) | ~62 | +6 | ||
| PEGylated (Gln135-PEG) | ~62 | +6 |
Reduced Aggregation Propensity in PEGylated Proteins
Protein aggregation is a major concern in the development of therapeutic proteins, as it can lead to loss of efficacy and potential immunogenicity. PEGylation has been shown to significantly reduce the rate and extent of protein aggregation. Size Exclusion Chromatography (SEC) is a standard method for analyzing protein aggregates by separating molecules based on their size.
Comparative Aggregation Data
The table below presents data on the effect of PEGylation on the aggregation of G-CSF.
| Protein | Condition | Aggregation Characteristics | Reference |
| G-CSF | Incubation at 37°C | Forms insoluble precipitates | |
| 5kPEG-GCSF | Incubation at 37°C | Forms soluble aggregates, vastly improved stability | |
| 20kPEG-GCSF | Incubation at 37°C | Forms soluble aggregates, slowed rate of aggregation |
Experimental Protocols
Accurate assessment of protein stability relies on well-defined experimental protocols. Below are detailed methodologies for three key techniques.
Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature to determine its thermal stability.
-
Sample Preparation: Dialyze the protein sample against the desired buffer to ensure buffer matching between the sample and reference cells. Recommended protein concentration is 0.1 to 2 mg/mL.
-
Instrument Setup: Set the starting temperature 10-20°C below the expected first Tm and the final temperature 10-20°C above the final Tm. A typical scan rate for proteins is 60 to 90 °C/h.
-
Data Acquisition: Load the sample and reference buffer into the respective cells. Perform a buffer-buffer scan first to establish a baseline. Then, run the protein sample scan.
-
Data Analysis: Subtract the buffer-buffer baseline from the sample scan. The peak of the resulting endotherm corresponds to the melting temperature (Tm).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of a protein and its conformational stability upon thermal or chemical denaturation.
-
Sample Preparation: The protein sample should be at least 95% pure and free of aggregates. Use a buffer that is transparent in the far-UV region (190-250 nm). A typical protein concentration is 0.1-0.5 mg/mL in a quartz cuvette with a path length of 0.1-0.2 mm.
-
Instrument Setup: Purge the instrument with nitrogen gas. Set the wavelength range, typically from 260 nm down to 190 nm.
-
Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectrum of the protein sample.
-
Data Analysis: Subtract the buffer baseline from the protein spectrum. The resulting spectrum can be analyzed to estimate the percentage of alpha-helix, beta-sheet, and random coil structures. Thermal denaturation curves can be generated by monitoring the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) as a function of temperature.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume and is a standard method for quantifying protein aggregates.
-
Sample and Mobile Phase Preparation: Prepare the mobile phase, which is typically a buffer that prevents non-specific interactions between the protein and the column matrix. Filter and degas the mobile phase and the protein sample.
-
System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Data Acquisition: Inject the protein sample onto the column. The eluting protein is monitored by a UV detector, typically at 280 nm or 214 nm.
-
Data Analysis: The chromatogram will show peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last). The area under each peak is proportional to the amount of each species, allowing for quantification of the percentage of aggregates.
Visualizing the Impact of PEGylation
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the assessment of PEGylated protein stability.
Caption: Covalent attachment of activated PEG to a native protein results in a PEGylated protein.
Caption: PEGylation increases thermal stability and reduces the formation of insoluble aggregates.
Caption: Experimental workflow for determining protein melting temperature (Tm) using DSC.
Caption: Experimental workflow for analyzing protein secondary structure using CD spectroscopy.
Caption: Experimental workflow for quantifying protein aggregates using SEC.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.8. Differential Scanning Calorimetry (DSC) [bio-protocol.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
A Head-to-Head Comparison of PROTAC Linker Compositions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linker compositions, supported by experimental data, to aid in the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
The Critical Role of the Linker in PROTAC Function
The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's success.[4] An ideal linker will:
-
Facilitate Ternary Complex Formation: The linker's flexibility and length dictate the spatial orientation of the POI and E3 ligase, which is essential for efficient ubiquitination.
-
Enhance Selectivity: By adjusting the linker's properties, it is possible to fine-tune the interactions within the ternary complex to favor the degradation of a specific target protein.
-
Improve Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its therapeutic potential.
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), and rigid. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These simple hydrocarbon chains provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the PROTAC. Their flexibility allows for the necessary conformational adjustments to form a stable ternary complex.
Rigid Linkers
There is a growing interest in the use of rigid linkers, such as those containing cyclic structures (e.g., piperazine, piperidine) or alkynes, to improve the potency and selectivity of PROTACs. Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to a lower entropic penalty upon binding.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Alkyl vs. PEG Linkers for Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| Alkyl | 9 | >1000 | <20 | MCF-7 | VHL | |
| Alkyl | 12 | ~500 | ~60 | MCF-7 | VHL | |
| Alkyl | 16 | ~100 | >80 | MCF-7 | VHL | |
| Alkyl | 19 | ~250 | ~70 | MCF-7 | VHL | |
| Alkyl | 21 | >1000 | <30 | MCF-7 | VHL | |
| PEG | 3 units (~9 atoms) | Weak Degradation | Not Reported | HEK293T | CRBN |
Table 2: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| PEG-based | 1-40 | >90 | Ramos | VHL | |
| Alkyl-based | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples and denature the proteins by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a biophysical technique used to measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of interaction.
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
ITC Experiment: To measure ternary complex formation, one protein can be saturated with the PROTAC and then titrated into the second protein solution in the ITC cell.
-
Data Analysis: The heat released or absorbed during the titration is measured and analyzed to determine the thermodynamic parameters of the ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A generalized workflow for Western Blot analysis.
Caption: Logical relationship of linker properties to PROTAC efficacy.
Conclusion and Future Directions
The design of the linker is a multifaceted challenge that is paramount to the success of a PROTAC therapeutic. As demonstrated by numerous studies, subtle modifications in linker length, composition, and attachment points can have a dramatic impact on degradation efficacy, selectivity, and overall drug-like properties. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency and selectivity. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of Benzyl-PEG4-Boc: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl-PEG4-Boc, a bifunctional linker commonly used in the synthesis of PROTACs and other complex molecules. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Understanding the Compound: this compound
This compound is comprised of three key components: a benzyl group, a polyethylene glycol (PEG) spacer, and a tert-butoxycarbonyl (Boc) protecting group. The disposal procedure must consider the properties of each part. While polyethylene glycol is generally considered non-hazardous and biodegradable, the Boc group is acid-labile, and the overall compound's properties may not be fully characterized.[1][2][3] Therefore, a cautious approach to disposal is warranted.
Core Disposal Procedure
Given the absence of a specific Safety Data Sheet (SDS) in the initial search, a conservative approach is recommended. Unused or waste this compound should be treated as chemical waste.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Step 2: Waste Collection
-
Collect all waste this compound, including unused product and contaminated materials (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and should have a secure lid.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
Step 3: Segregation of Waste
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste container.[1]
-
Provide them with the full chemical name and any other available information.
Alternative Disposal Consideration: Deprotection
For laboratories equipped to handle chemical reactions, an alternative is to deprotect the Boc group prior to disposal. This process cleaves the Boc group, yielding a less complex amine. However, this procedure itself generates chemical waste that must be disposed of properly.
Experimental Protocol for Boc Deprotection
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from this compound using acidic conditions.
Materials:
-
Waste this compound
-
Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane or methanol)
-
Scavenger (e.g., anisole or thioanisole, if necessary)
-
Appropriate reaction vessel and stirring apparatus
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Under a fume hood, dissolve the waste this compound in a suitable solvent.
-
Slowly add the strong acid to the solution while stirring. The reaction is often exothermic.
-
Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully neutralize the acid with a base.
-
Extract the deprotected product with an organic solvent.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting deprotected compound and all other waste generated during this process (e.g., acidic and basic aqueous layers, used solvents) must be collected in a designated hazardous waste container and disposed of through a licensed contractor.
Quantitative Data Summary
| Component | Disposal Consideration | Recommended Action |
| This compound (as is) | Treat as chemical waste. | Collect in a labeled hazardous waste container for professional disposal. |
| Polyethylene Glycol (PEG) | Non-hazardous, biodegradable. | Avoid drain disposal; can be managed as regular solid waste for small quantities, but contractor disposal is preferred for larger amounts. |
| tert-Butoxycarbonyl (Boc) Group | Acid-labile protecting group. | Can be removed with strong acids, but the deprotection process generates hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow
By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Essential Safety and Operational Guide for Handling Benzyl-PEG4-Boc
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl-PEG4-Boc. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
-
Benzyl Group: Compounds containing benzyl groups can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1]
-
PEG Linker: Polyethylene glycols are generally considered to be of low toxicity. However, they can increase the solubility of other components, potentially affecting their absorption and toxicological properties.
-
Boc Protecting Group: The Boc group is widely used in organic synthesis to protect amines.[2][3][4] The deprotection of Boc-protected amines typically involves the use of strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are corrosive and require careful handling.[3]
Given these components, it is prudent to handle this compound as a potentially hazardous substance. Assume it may be an irritant and harmful through various exposure routes.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on general laboratory safety standards for handling potentially hazardous chemicals.
| PPE Category | Item | Material/Specification | Purpose |
| Hand Protection | Gloves | Nitrile or Neoprene | To prevent skin contact. Double gloving is recommended when handling the pure compound or solutions. |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, splash-proof | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory Coat | Long-sleeved, chemically resistant | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | N/A | All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | N95 or higher (if fume hood is not available) | For situations where engineering controls are insufficient to control exposure to dust or aerosols. |
Handling and Experimental Procedures
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Many similar PEGylated compounds are stored at low temperatures (e.g., -5°C) to ensure stability.
Operational Workflow:
-
Preparation:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Work in a certified chemical fume hood.
-
Have all necessary equipment and reagents ready to minimize the duration of handling.
-
Prepare a designated waste container for this compound contaminated materials.
-
-
Weighing and Dissolving:
-
When weighing the solid compound, do so in the fume hood to avoid inhaling any dust.
-
Use a non-sparking spatula.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
Reaction Setup:
-
If the reaction involves deprotection of the Boc group with strong acids, ensure proper ventilation and have a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of a spill.
-
Reactions involving Boc-deprotection can produce carbon dioxide gas, so closed systems should not be used.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, especially if strong acids were used.
-
Perform extractions and other purification steps within the fume hood.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour this waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Visualizing the Workflow
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
